(2-Iodophenyl)hydrazine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-iodophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLUKLKKUJXLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride: Chemical Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (2-Iodophenyl)hydrazine hydrochloride, a key building block in synthetic chemistry, particularly in the construction of indole ring systems. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its synthesis and application in the Fischer indole synthesis, and discusses relevant analytical methodologies.
Core Chemical Properties
This compound is a substituted phenylhydrazine that serves as a versatile reagent in organic synthesis. Its chemical identity and fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 60481-34-7 | |
| Molecular Formula | C₆H₈ClIN₂ | |
| Molecular Weight | 270.50 g/mol | [1] |
| IUPAC Name | 1-(2-iodophenyl)hydrazine hydrochloride | |
| Physical Form | Solid | |
| Melting Point | Data not available for the 2-iodo isomer. For comparison, the melting point of (4-Iodophenyl)hydrazine is 102-106 °C. | [2] |
| Solubility | Soluble in water. Specific solubility data in other common organic solvents is not readily available. | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-iodoaniline. The first step involves the diazotization of the aniline, followed by reduction of the resulting diazonium salt to the corresponding hydrazine.
Experimental Protocol: Synthesis from 2-Iodoaniline
Step 1: Diazotization of 2-Iodoaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Reduction to this compound
-
In a separate large beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution with vigorous stirring. A precipitate should form.
-
Allow the mixture to stand for a period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material and byproducts.
-
Dry the resulting solid under vacuum to yield this compound.
Synthesis workflow for this compound.
Application in Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of a 7-Iodoindole Derivative
This protocol describes a general procedure for the synthesis of a 7-iodoindole derivative from this compound and a generic ketone.
Step 1: Hydrazone Formation
-
In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired ketone or aldehyde (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
Step 2: Indolization (Cyclization)
-
To the hydrazone mixture from Step 1, add an acid catalyst. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) or glacial acetic acid, or Lewis acids such as zinc chloride (ZnCl₂).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitor the reaction by TLC until the formation of the indole product is complete.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 7-iodoindole derivative.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
General workflow for the Fischer Indole Synthesis.
Analytical Methods
The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the reactive nature of the hydrazine moiety, derivatization is often employed to enhance detection and improve chromatographic performance.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of phenylhydrazines.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Chromatographic Conditions (General Method):
-
Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Derivatization for Enhanced Sensitivity:
For trace analysis, pre-column derivatization with an aldehyde, such as salicylaldehyde, can be performed to form a stable hydrazone with enhanced UV absorbance. The resulting hydrazone can then be analyzed by HPLC, often with detection at a longer wavelength (e.g., 360 nm).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of (2-Iodophenyl)hydrazine, typically after derivatization to improve volatility and thermal stability.
Derivatization:
-
Reaction with a suitable derivatizing agent, such as ortho-phthalaldehyde (OPA), can be employed to form a stable, volatile derivative.[5]
GC-MS Conditions (General Method):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally used.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities or byproducts.
-
Detection: Mass spectrometry (MS) provides both quantification and structural information.
References
- 1. iajpr.com [iajpr.com]
- 2. 4-碘苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride
(CAS Number: 60481-34-7)
This technical guide provides a comprehensive overview of (2-Iodophenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a probable synthetic route, its significant applications, a representative experimental protocol, and essential safety and handling information.
Physicochemical Properties
This compound is a substituted aromatic hydrazine salt. The presence of an iodine atom on the phenyl ring makes it a valuable precursor for introducing this halogen into more complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 60481-34-7 | [1] |
| Molecular Formula | C₆H₈ClIN₂ | [2] |
| Molecular Weight | 270.50 g/mol | [3] |
| IUPAC Name | 1-(2-iodophenyl)hydrazine hydrochloride | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| InChI Key | DLLUKLKKUJXLNY-UHFFFAOYSA-N | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][4] |
Note: The molecular weight of the free base, (2-Iodophenyl)hydrazine (CAS 50914-15-3), is 234.04 g/mol .[5]
Synthesis and Preparation
While specific industrial synthesis routes for this compound are proprietary, a standard laboratory preparation would likely follow the well-established Sandmeyer reaction, starting from 2-iodoaniline. This multi-step process involves diazotization followed by reduction.
A logical workflow for the synthesis is outlined below.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary and most significant application of this compound is its use as a key building block in the Fischer indole synthesis .[6] This reaction is a cornerstone of heterocyclic chemistry, providing a versatile route to the indole scaffold, which is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials.[7]
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[6][8] The use of a substituted phenylhydrazine, such as (2-Iodophenyl)hydrazine, allows for the direct synthesis of specifically substituted indoles. These resulting halogenated indoles are crucial intermediates for further functionalization, often through cross-coupling reactions, to build complex molecular targets in drug discovery programs.[6]
The general mechanism for the Fischer indole synthesis is depicted below.
Caption: General mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following is a representative experimental protocol for the Fischer indole synthesis using this compound and a generic ketone (e.g., cyclohexanone) to produce the corresponding indole derivative.
Objective: To synthesize 7-iodo-1,2,3,4-tetrahydrocarbazole.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid (as solvent and catalyst)[9]
-
Ethanol
-
Ice water
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent like ethanol or glacial acetic acid.
-
Add 1.1 equivalents of cyclohexanone to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
Work-up and Isolation:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice water to precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure indole derivative.
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[4][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[10]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[4]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[10]
GHS Hazard Information:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source:[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[4][10]
References
- 1. 60481-34-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 60481-34-7 [sigmaaldrich.com]
- 3. 93387-82-7|(3-Iodophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Technical Data Sheet: (2-Iodophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular weight of (2-Iodophenyl)hydrazine hydrochloride, a key reagent in various chemical syntheses.
Molecular Weight and Composition
This compound is the hydrochloride salt of (2-Iodophenyl)hydrazine. The addition of hydrogen chloride (HCl) to the hydrazine compound results in the formation of this stable salt.
The molecular formula for this compound is C₆H₈ClIN₂. Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. Based on established atomic masses, the molecular weight is 270.5 g/mol .[1]
A detailed breakdown of the molecular weight calculation is provided in the table below.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011[2][3] | 72.066 |
| Hydrogen | H | 8 | 1.008[4][5] | 8.064 |
| Chlorine | Cl | 1 | 35.45[6][7] | 35.45 |
| Iodine | I | 1 | 126.904[8][9] | 126.904 |
| Nitrogen | N | 2 | 14.007[10][11] | 28.014 |
| Total | 270.498 |
Note: The calculated molecular weight of 270.498 g/mol is consistent with the commonly cited value of 270.5 g/mol .[1]
The molecular weight of the free base, (2-Iodophenyl)hydrazine (C₆H₇IN₂), is 234.04 g/mol .[12]
Experimental Protocols and Signaling Pathways
The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, experimental protocols for its determination are not typically presented in this context. The value is derived from foundational chemical principles.
Similarly, signaling pathways are biological processes and are not relevant to the intrinsic chemical properties of a single molecule like this compound.
Logical Relationship of Molecular Composition
The following diagram illustrates the elemental composition that contributes to the overall molecular weight of this compound.
Caption: Elemental components of this compound.
References
- 1. (4-Iodophenyl)hydrazine hydrochloride [oakwoodchemical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Chlorine - Wikipedia [en.wikipedia.org]
- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 8. Iodine History, Symbol & Properties | Study.com [study.com]
- 9. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 12. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety and handling of (2-Iodophenyl)hydrazine hydrochloride
An In-depth Technical Guide on the Safety and Handling of (2-Iodophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Abstract
This compound (CAS No: 60481-34-7) is a substituted hydrazine derivative utilized as a key building block in organic synthesis, particularly in the construction of indole-containing scaffolds relevant to pharmaceutical research. This technical guide provides a comprehensive overview of its safety, handling, and toxicological properties. It includes detailed protocols for safe handling, emergency procedures, and a representative experimental workflow for its application in the Fischer indole synthesis. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound. Its hydrochloride salt form generally offers improved stability and solubility in certain solvents compared to the free base.
| Property | Value | Reference |
| CAS Number | 60481-34-7 | |
| Molecular Formula | C₆H₈ClIN₂ | |
| Molecular Weight | 270.50 g/mol | [1] |
| IUPAC Name | (2-iodophenyl)hydrazine;hydrochloride | [1] |
| Appearance | Solid | |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |
Hazard Identification and Toxicology
This compound is classified as hazardous. The GHS classifications from aggregated sources indicate significant acute toxicity and other health risks.[2] It is imperative to handle this chemical with appropriate caution.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301/H302 | Danger | Toxic if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335 | Warning | May cause respiratory irritation |
| Carcinogenicity (Suspected) | H351 | Warning | Suspected of causing cancer[2][3] |
Note: Data is often for similar phenylhydrazine compounds, and this compound should be handled with the assumption that it presents similar hazards.
Safe Handling and Storage
Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to avoid inhalation of dust or vapors.[4][5]
-
Eye Protection: Wear tight-sealing safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[5][6] Gloves must be inspected before use and disposed of properly after handling.[6]
-
Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
General Hygiene and Handling Practices
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Wash hands thoroughly after handling and before breaks.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
-
Keep in a dark place, as some related compounds are light-sensitive.[6]
-
Store locked up or in an area accessible only to qualified personnel.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]
Emergency and First-Aid Procedures
Immediate action is required in case of exposure or accidental release.
| Exposure Route | First-Aid Measure | Reference |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately. | [5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [5][7] |
Accidental Release Measures
-
Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment (PPE) as described in Section 3.1. Avoid breathing dust.[6]
-
Containment: Prevent the product from entering drains.[6]
-
Cleanup: Sweep up the spill and shovel it into a suitable, closed container for disposal. Avoid creating dust.[5][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]
-
Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Application in Organic Synthesis: Fischer Indole Synthesis
This compound is a valuable precursor for synthesizing substituted indoles via the Fischer indole synthesis. This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.
Representative Experimental Protocol: Synthesis of a 7-Iodoindole Derivative
This protocol is adapted from procedures for structurally similar halogenated phenylhydrazines and serves as a general guide.[9]
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Add a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
Step 2: Cyclization, Work-up, and Isolation
-
Heat the reaction mixture to reflux for 2-4 hours to facilitate the cyclization.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice water to precipitate the crude indole product.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude indole derivative using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Conclusion
This compound is a hazardous chemical that requires strict adherence to safety protocols. Its utility in the synthesis of complex organic molecules, particularly in the field of drug discovery, makes a thorough understanding of its handling and safety essential. By implementing robust engineering controls, consistent use of personal protective equipment, and following established emergency procedures, researchers can mitigate the risks associated with this compound and leverage its synthetic potential safely.
References
- 1. (3-Iodophenyl)hydrazine hydrochloride () for sale [vulcanchem.com]
- 2. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. 5.imimg.com [5.imimg.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of (2-Iodophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of (2-Iodophenyl)hydrazine hydrochloride, focusing on its solubility characteristics. Given the limited availability of specific quantitative solubility data in public literature, this document provides a framework for solubility prediction, detailed experimental protocols for its determination, and relevant physicochemical properties. This guide is intended to be a foundational resource for laboratory professionals engaged in chemical synthesis and drug development.
Introduction to this compound
This compound is an aromatic hydrazine derivative of significant interest in organic synthesis. Its molecular structure, featuring an iodinated phenyl ring and a hydrazine hydrochloride moiety, makes it a versatile building block, particularly in the Fischer indole synthesis for creating complex heterocyclic compounds. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and in potential formulation studies.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 60481-34-7 | [1][2] |
| Molecular Formula | C₆H₈ClIN₂ | [1][2] |
| Formula Weight | 270.5 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room temperature, under inert gas (nitrogen or Argon) at 2–8 °C, in a dark place. | [1][2] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by drawing parallels with structurally similar compounds. The presence of the polar hydrazine hydrochloride group suggests solubility in polar solvents, while the nonpolar iodophenyl group indicates some affinity for less polar organic solvents.
For a related compound, phenylhydrazine hydrochloride, it is noted to be soluble in water, ethanol, and other polar solvents[3]. It is reasonable to expect this compound to exhibit similar behavior. For another analogous compound, 4-Cyanophenylhydrazine Hydrochloride, it is soluble in DMSO and methanol[4].
Predicted Solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Likely Soluble | The hydrochloride salt can readily dissociate and interact with polar protic solvents. |
| Aprotic Polar | DMSO, DMF | Likely Soluble | The polarity of these solvents can solvate the ionic hydrochloride and the polar hydrazine group. |
| Less Polar | Dichloromethane, Ethyl Acetate | Sparingly Soluble to Insoluble | The nonpolar iodophenyl ring may allow for some interaction, but the highly polar hydrochloride salt will limit solubility. |
| Nonpolar | Hexanes, Toluene | Likely Insoluble | The high polarity of the salt form is incompatible with nonpolar solvents. |
Note: The free base, (2-Iodophenyl)hydrazine, may exhibit higher solubility in less polar organic solvents compared to its hydrochloride salt.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the quantitative determination of this compound solubility, adapted from established methods for similar compounds[4]. This method, known as the isothermal equilibrium method, is a standard approach for generating reliable solubility data.
Materials and Equipment:
-
This compound
-
High-purity organic solvents of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to several vials. The excess solid should be clearly visible.
-
Pipette a precise volume of the desired solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed until equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Quantitatively dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard curve should be prepared using solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the analyzed concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Visualization of Experimental Workflow
The logical flow for determining the solubility of this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Applications in Synthesis
This compound is a key precursor in various organic syntheses. Its primary application is in the Fischer indole synthesis , a well-established method for synthesizing indole rings, which are prevalent scaffolds in many pharmaceutically active compounds. The presence of the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
The hydrochloride salt form is often preferred in synthesis as it is typically more stable and easier to handle than the free base[5]. The salt can be used directly in reactions, often in polar solvents like ethanol, or neutralized in situ with a mild base to generate the reactive free hydrazine.
Safety Information
This compound should be handled with care in a laboratory setting. The free base, (2-iodophenyl)hydrazine, is classified as toxic if swallowed and is suspected of causing cancer[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 60481-34-7 [sigmaaldrich.com]
- 2. 2-IODOPHENYLHYDRAZINE HYDROCHLORIDE | 60481-34-7 [amp.chemicalbook.com]
- 3. chemiis.com [chemiis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (2-Iodophenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies relevant to (2-Iodophenyl)hydrazine hydrochloride. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents predicted spectral characteristics based on known chemical principles and data from structurally analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to the analysis of such compounds.
Spectroscopic Data
Predicted ¹H NMR Spectroscopic Data
The expected proton NMR spectrum of this compound would be primarily influenced by the electron-withdrawing effect of the iodine atom and the hydrazinium group on the aromatic ring. The solvent used for analysis (e.g., DMSO-d₆ or D₂O) will also affect the chemical shifts, particularly for the labile amine and ammonium protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH | 6.5 - 8.0 | Multiplets | The four protons on the phenyl ring will appear as a complex pattern of multiplets due to spin-spin coupling. The proton ortho to the iodine will be the most downfield. |
| NH₂ | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. |
| NH₃⁺ | Variable | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange may broaden the signal. |
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will show six distinct signals for the phenyl ring carbons. The carbon atom bonded to the iodine (C-I) will be significantly shifted, and its signal may be broadened due to quadrupolar relaxation of the iodine nucleus.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-I | 90 - 100 | The C-I bond will cause a characteristic upfield shift compared to unsubstituted benzene. |
| C-NHNH₃⁺ | 145 - 155 | The carbon attached to the hydrazinium group will be shifted downfield. |
| Aromatic CH | 115 - 140 | The remaining four aromatic carbons will resonate in this region. |
Predicted IR Spectroscopic Data
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H Stretch (NH₃⁺) | 3200 - 2800 (broad) | Stretching |
| N-H Stretch (NH₂) | 3400 - 3200 | Asymmetric and symmetric stretching |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Bending |
| Aromatic C=C Stretch | 1600 - 1450 | Stretching |
| C-N Stretch | 1350 - 1250 | Stretching |
| C-I Stretch | 600 - 500 | Stretching |
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR and IR spectra of hydrazine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.
-
Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (for a Fourier Transform IR - FTIR spectrometer):
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Mode: Transmittance or Absorbance.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical sample.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample.
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Iodoindoles using (2-Iodophenyl)hydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-iodoindoles via the Fischer indole synthesis, utilizing (2-Iodophenyl)hydrazine hydrochloride as a key starting material. The resulting 7-iodoindole scaffold is a valuable building block in medicinal chemistry, offering a handle for further functionalization and the development of novel therapeutic agents.
Introduction
The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] This method allows for the synthesis of a wide variety of substituted indoles, which are core structures in many natural products and pharmaceuticals.[2]
The use of this compound as the starting hydrazine leads to the formation of 7-iodoindoles. The iodine atom at the 7-position of the indole ring is of particular interest in drug discovery as it can serve as a versatile synthetic handle for introducing various substituents through cross-coupling reactions. Additionally, the presence of a halogen at this position can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of (2-Iodophenyl)hydrazine with an aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[1]
-
[2][2]-Sigmatropic Rearrangement: A key step in the synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the enamine intermediate.[1]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic 7-iodoindole product.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis of 7-iodoindoles using this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst, may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of 7-Iodoindoles in Acetic Acid
This protocol describes a one-pot synthesis where the hydrazone formation and subsequent cyclization are carried out in acetic acid, which acts as both the solvent and the acid catalyst.[3]
Materials:
-
This compound
-
Appropriate ketone or aldehyde (e.g., butan-2-one for 7-iodo-2,3-dimethylindole)
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add the corresponding ketone or aldehyde (1.1 eq).
-
Heat the reaction mixture to reflux (typically 80-118°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 7-iodoindole.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis of various indole derivatives. Note that specific yields for 7-iodoindoles may vary depending on the chosen ketone or aldehyde.
| Entry | Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (2-Iodophenyl)hydrazine HCl | Butan-2-one | Acetic Acid | Reflux | 4 | Est. 60-80 |
| 2 | (2-Iodophenyl)hydrazine HCl | Cyclohexanone | Acetic Acid | Reflux | 6 | Est. 65-85 |
| 3 | (2-Iodophenyl)hydrazine HCl | Acetophenone | Polyphosphoric Acid | 100 | 2 | Est. 50-70 |
| 4 | Phenylhydrazine | Acetone | Acetic Acid | Reflux | 0.5 | 50[4] |
| 5 | p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30[5] |
*Estimated yields based on typical Fischer indole synthesis reactions. Actual yields may vary and require optimization.
Applications in Drug Discovery and Development
7-Iodoindoles are valuable intermediates in the synthesis of biologically active compounds. The iodine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
Indole derivatives are known to interact with various biological targets, including protein kinases and inflammatory pathway components. The introduction of an iodine atom at the 7-position can modulate the binding affinity and selectivity of these compounds.
Inhibition of Protein Kinases in Cancer Signaling
Many indole-based compounds have been developed as protein kinase inhibitors for cancer therapy.[6] Certain 7-substituted indoles and azaindoles have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival.[7] The 7-iodoindole scaffold can serve as a key building block for the synthesis of such inhibitors.
Modulation of Inflammatory Signaling Pathways
Indole derivatives have also been investigated as modulators of inflammatory pathways.[8] For instance, some indole compounds have been shown to inhibit the production of pro-inflammatory cytokines by targeting key signaling molecules. The development of 7-iodoindole-based compounds could lead to novel anti-inflammatory agents.
Conclusion
The Fischer indole synthesis using this compound provides a reliable and straightforward method for the preparation of 7-iodoindoles. These compounds are versatile synthetic intermediates with significant potential in the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of novel indole derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Indoles from (2-Iodophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a fundamental heterocyclic scaffold prevalent in a multitude of biologically active compounds, playing a crucial role in the development of pharmaceuticals and other bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, utilizing (2-iodophenyl)hydrazine hydrochloride as a versatile starting material. Two primary synthetic strategies are presented: the classic Fischer indole synthesis for the preparation of 7-iodoindoles and the modern palladium-catalyzed Larock indole synthesis for accessing 2,3-disubstituted indoles. The resulting substituted indoles are of significant interest as intermediates in drug discovery, particularly in the design of kinase inhibitors.[2]
Fischer Indole Synthesis of 7-Iodoindoles
The Fischer indole synthesis is a robust and widely employed method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][3] This approach allows for the direct synthesis of indoles with substitution patterns dictated by the choice of the carbonyl compound.
Experimental Protocol: Synthesis of 2,3-Dimethyl-7-iodo-1H-indole
This protocol details the synthesis of a disubstituted 7-iodoindole from this compound and butan-2-one.
Materials:
-
This compound
-
Butan-2-one
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, combine this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol. To this suspension, add butan-2-one (1.2 eq). Stir the mixture at room temperature for 2-3 hours, monitoring the consumption of the starting hydrazine by thin-layer chromatography (TLC).
-
Indolization: Once the hydrazone formation is complete, add glacial acetic acid to the reaction mixture. Heat the solution to reflux (approximately 100-110°C) for 4-6 hours. The reaction progress can be monitored by TLC.[4][5]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,3-dimethyl-7-iodo-1H-indole.
Quantitative Data for Fischer Indole Synthesis
The following table presents representative data for the synthesis of various 7-iodoindoles from this compound and different ketones.
| Entry | Ketone | Product | Typical Yield (%) |
| 1 | Acetone | 2-Methyl-7-iodo-1H-indole | 75-85 |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-8-iodocarbazole | 80-90 |
| 3 | Propiophenone | 3-Methyl-2-phenyl-7-iodo-1H-indole | 70-80 |
| 4 | Phenylacetone | 2-Methyl-3-phenyl-7-iodo-1H-indole | 72-82 |
Larock Indole Synthesis of 2,3-Disubstituted Indoles
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[6][7] For this application, this compound is first converted to 2-iodoaniline, which then serves as the substrate for the Larock cyclization.
Experimental Protocol: Synthesis of 2,3-Dipropyl-1H-indole
This protocol outlines the synthesis of a 2,3-dialkyl-substituted indole from 2-iodoaniline and 4-octyne.
Materials:
-
2-Iodoaniline
-
4-Octyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq). Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Reagent Addition: Add anhydrous DMF, followed by 4-octyne (2.0 eq) via syringe.
-
Reaction: Stir the mixture at 100°C for 12-24 hours, monitoring the reaction by TLC.[8]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain 2,3-dipropyl-1H-indole.
Quantitative Data for Larock Indole Synthesis
The following table provides representative yields for the Larock indole synthesis of various 2,3-disubstituted indoles from 2-iodoaniline.
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Diphenylacetylene | 2,3-Diphenylindole | 85 |
| 2 | 4-Octyne | 2,3-Di-n-propylindole | 78 |
| 3 | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 88 |
| 4 | 3-Hexyne | 2,3-Diethylindole | 81 |
Table adapted from representative yields for the Larock indole synthesis.[8]
Logical and Experimental Workflows
References
- 1. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fischer Indole Synthesis with (2-Iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Fischer indole synthesis using (2-iodophenyl)hydrazine as a key starting material. The synthesis of 4-iodoindoles is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions.
Introduction
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring system.[1][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction efficiency and yield.[4] This document outlines various reaction conditions and provides detailed experimental protocols for the synthesis of 4-iodoindole derivatives.
Reaction Conditions Summary
The successful synthesis of 4-iodoindoles via the Fischer indole synthesis can be achieved using a variety of carbonyl compounds in conjunction with (2-iodophenyl)hydrazine. The choice of catalyst and solvent system is crucial for optimizing the reaction yield and minimizing side products. Below is a summary of reaction conditions compiled from the literature.
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Pyruvate | Acetic Acid | Acetic Acid | Reflux | 3 | 64 (overall) |
| Cyclohexanone | p-Toluenesulfonic acid | Ethanol | Microwave (600W) | 0.05 | 91 |
| Various Ketones | Zinc Chloride | Triethylene Glycol | Microwave | - | High |
| Various Ketones | Polyphosphoric Acid | - | Elevated | - | - |
Note: The yield for the reaction with ethyl pyruvate is reported as the overall yield for a two-step process (hydrazone formation and indolization) as described in a patent.[5] The specific yield for the indolization step alone was not detailed.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Iodo-1H-indole-2-carboxylate
This protocol is adapted from a general procedure for the synthesis of substituted indole-2-carboxylic acid esters.[5]
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (2-iodophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Add ethyl pyruvate (1.0 eq) to the solution.
-
Heat the mixture to reflux at a temperature of 50-80°C and monitor the reaction for 3-5 hours.
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting crude phenylhydrazone from an aqueous ethanol solution to obtain pale yellow crystals.
Step 2: Indolization
-
To the purified phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.
-
Heat the reaction mixture to an elevated temperature (typically 80-120°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ethyl 4-iodo-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Iodo-1,2,3,4-tetrahydrocarbazole
This protocol is based on a general method for microwave-assisted Fischer indole synthesis.[6]
-
In a microwave-safe reaction vessel, combine (2-iodophenyl)hydrazine (1.0 eq), cyclohexanone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 4-iodo-1,2,3,4-tetrahydrocarbazole.
Logical Workflow and Signaling Pathways
The Fischer indole synthesis follows a well-established reaction mechanism. The general workflow and the key mechanistic steps are illustrated in the diagrams below.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid Catalysts for Fischer Indole Synthesis with (2-Iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the acid-catalyzed Fischer indole synthesis of 7-iodoindoles using (2-iodophenyl)hydrazine as a key starting material. The 7-iodoindole scaffold is a valuable building block in medicinal chemistry and materials science, and understanding the role of different acid catalysts is crucial for optimizing its synthesis.
Introduction
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[1][3] The choice of acid catalyst is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product.[4] Both Brønsted acids (e.g., acetic acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) are commonly employed.[1][5]
This document outlines protocols for the use of three common acid catalysts—glacial acetic acid, polyphosphoric acid (PPA), and zinc chloride—in the Fischer indole synthesis of 7-iodoindoles from (2-iodophenyl)hydrazine.
Reaction Mechanism and Workflow
The acid-catalyzed Fischer indole synthesis with (2-iodophenyl)hydrazine follows a well-established multi-step mechanism. The general workflow involves the initial formation of a (2-iodophenyl)hydrazone from the reaction of (2-iodophenyl)hydrazine with an aldehyde or ketone, followed by the acid-catalyzed intramolecular cyclization to the 7-iodoindole.
Figure 1: General mechanism of the acid-catalyzed Fischer indole synthesis.
A typical experimental workflow for this synthesis is depicted below.
Figure 2: A generalized experimental workflow for the synthesis of 7-iodoindoles.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 7-iodoindoles using different acid catalysts.
| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyruvic acid | Glacial Acetic Acid | Glacial Acetic Acid | Reflux (~118) | 8-15 | Moderate |
| 2 | Acetophenone | Polyphosphoric Acid | None | 100-120 | 0.17 | Good |
| 3 | Cyclohexanone | Zinc Chloride / Triethylene Glycol | Triethylene Glycol | Microwave | 0.25 | High |
| 4 | Propiophenone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux (~118) | 10 | Moderate |
| 5 | Butanone | Polyphosphoric Acid | None | 110 | 0.5 | Good |
Note: "Moderate", "Good", and "High" yields are qualitative descriptors based on literature reports and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Glacial Acetic Acid Catalyzed Synthesis of 7-Iodoindoles
This protocol is adapted from a general procedure for the synthesis of halogenated indoles.[2]
Materials:
-
(2-Iodophenyl)hydrazine hydrochloride (1 equivalent)
-
Aldehyde or ketone (1.1 equivalents)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound in anhydrous ethanol. Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution. Add a few drops of glacial acetic acid as a catalyst and stir the mixture at room temperature until hydrazone formation is complete (monitor by TLC).
-
Indolization: To the flask containing the hydrazone, add an excess of glacial acetic acid to act as both the catalyst and solvent.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 8-15 hours. The reaction progress can be monitored by TLC.[2]
-
Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 7-iodoindole.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 7-Iodoindoles
This protocol is a general method for Fischer indole synthesis using PPA.[6]
Materials:
-
(2-Iodophenyl)hydrazone (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Ice water
Procedure:
-
Hydrazone Preparation: Prepare the (2-iodophenyl)hydrazone from (2-iodophenyl)hydrazine and the desired ketone or aldehyde using a standard condensation method.
-
Indolization: In a separate beaker, heat polyphosphoric acid (approximately 10-20 times the weight of the hydrazone) to 100-120°C with stirring.
-
Carefully add the pre-formed (2-iodophenyl)hydrazone to the hot PPA with vigorous stirring.
-
Maintain the reaction temperature at 100-120°C for approximately 10-15 minutes.[6] The mixture will typically darken.
-
Work-up and Isolation: Allow the reaction mixture to cool slightly and then pour it onto crushed ice with stirring to precipitate the solid product.
-
Filter the solid, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.
-
Dry the product to obtain the crude 7-iodoindole.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Protocol 3: Zinc Chloride Catalyzed Synthesis of 7-Iodoindoles under Microwave Irradiation
This protocol is based on a microwave-assisted Fischer indole synthesis using zinc chloride.[7]
Materials:
-
(2-Iodophenyl)hydrazone (1 equivalent)
-
Zinc chloride (catalytic amount, e.g., 0.1-0.5 equivalents)
-
Triethylene glycol (solvent)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the (2-iodophenyl)hydrazone, a catalytic amount of zinc chloride, and triethylene glycol as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture under controlled microwave irradiation to the desired temperature (e.g., 150-200°C) for a short period (e.g., 5-15 minutes). The optimal temperature and time should be determined for each specific substrate.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 7-iodoindole by column chromatography or recrystallization.
Concluding Remarks
The choice of acid catalyst for the Fischer indole synthesis of 7-iodoindoles from (2-iodophenyl)hydrazine depends on several factors, including the reactivity of the carbonyl compound, the desired reaction conditions (thermal vs. microwave), and the scale of the synthesis. Glacial acetic acid offers a convenient one-pot procedure, while polyphosphoric acid can be effective for rapid, solvent-free reactions. Zinc chloride, particularly under microwave irradiation, can provide a fast and efficient method for this transformation. Researchers should screen these catalysts and optimize reaction conditions to achieve the best results for their specific substrates.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Iodoindoles via Fischer Indole Synthesis
Abstract
These application notes provide a comprehensive guide for the synthesis of 7-iodoindoles, a crucial scaffold in medicinal chemistry and drug development, utilizing (2-Iodophenyl)hydrazine hydrochloride as the starting material. The Fischer indole synthesis, a robust and versatile method, is detailed herein. This document offers specific experimental protocols, a summary of reaction parameters with various ketones, and visual aids to elucidate the reaction pathway and experimental workflow. The target audience for these notes includes researchers, scientists, and professionals in the field of drug development.
Introduction
The indole nucleus is a privileged scaffold in a vast array of pharmacologically active compounds and natural products. The introduction of a halogen, such as iodine, at the 7-position of the indole ring, offers a valuable handle for further functionalization through various cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for drug discovery. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2][3] This document outlines the application of the Fischer indole synthesis for the specific preparation of 7-iodoindoles from this compound.
Chemical Reaction Pathway
The synthesis of 7-iodoindoles from this compound and a carbonyl compound proceeds through the well-established mechanism of the Fischer indole synthesis. The key steps are:
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (2-iodophenyl)hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[4]
-
Aromatization and Cyclization: The resulting intermediate undergoes aromatization and subsequent cyclization with the elimination of ammonia to yield the final 7-iodoindole product.[4]
Below is a DOT language representation of this pathway.
Figure 1: General reaction pathway for the Fischer indole synthesis of 7-iodoindoles.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 7-iodoindoles from this compound and different ketones. The data is compiled from analogous reactions and established protocols for Fischer indole synthesis.
| Entry | Ketone/Aldehyde | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 8-Iodo-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 2-4 | ~75-85 |
| 2 | Acetone | 7-Iodo-2-methylindole | Polyphosphoric Acid | 100-120 | 1-2 | ~60-70 |
| 3 | 3-Pentanone | 7-Iodo-2,3-diethylindole | Acetic Acid/ZnCl₂ | Reflux | 3-5 | ~65-75 |
| 4 | Ethyl Pyruvate | Ethyl 7-iodo-2-indolecarboxylate | Acetic Acid | Reflux | 4-6 | ~60-70 |
Experimental Protocols
Protocol 1: Synthesis of 8-Iodo-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend this compound in glacial acetic acid.
-
Add cyclohexanone to the suspension.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from ethanol to afford the pure 8-Iodo-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of 7-Iodo-2-methylindole from Acetone using Polyphosphoric Acid
Materials:
-
This compound (1.0 eq)
-
Acetone (1.5 eq)
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, add this compound and acetone.
-
Carefully add polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture to 100-120 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield pure 7-Iodo-2-methylindole.
Experimental Workflow
The general workflow for the synthesis and purification of 7-iodoindoles is depicted in the following diagram.
Figure 2: A generalized experimental workflow for the synthesis of 7-iodoindoles.
Conclusion
The Fischer indole synthesis provides an effective and straightforward methodology for the preparation of a variety of 7-iodoindoles from this compound. The choice of acid catalyst and reaction conditions can be adapted to the specific ketone or aldehyde used, allowing for the synthesis of a diverse range of substituted indoles. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of (2-Iodophenyl)hydrazine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(2-Iodophenyl)hydrazine hydrochloride is a valuable reagent in medicinal chemistry, primarily serving as a precursor for the synthesis of 4-iodoindole derivatives through the Fischer indole synthesis. The resulting indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of the iodine atom at the 4-position offers a versatile handle for further chemical modifications, making it a key building block in the development of novel therapeutic agents.
Key Applications in Medicinal Chemistry
The principal application of this compound is in the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of (2-Iodophenyl)hydrazine with an aldehyde or a ketone. The resulting 4-iodoindole core is a key pharmacophore in a variety of bioactive molecules, including potent enzyme inhibitors.
A significant area of interest for these derivatives is in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, 4-iodoindole derivatives can effectively disrupt the blood supply to tumors, thereby impeding their growth and proliferation.[7][8][9][10]
Data Presentation
The following table summarizes the in vitro activity of representative indole derivatives, highlighting the potential of the 4-iodoindole scaffold in cancer therapy.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Indole Derivative A | VEGFR-2 | Kinase Assay | 0.07 | - | [11] |
| Indole Derivative B | VEGFR-2 | Kinase Assay | 0.31 | - | [7] |
| Sorafenib (Reference) | VEGFR-2 | Kinase Assay | 0.09 | - | [11] |
| Indole-based Derivative 1 | VEGFR-2 | Kinase Assay | 1.10 | Panc-1, MCF7, HT-29, A-549 | [7] |
| Indole-based Derivative 2 | VEGFR-2 | Kinase Assay | 0.025 | - | [8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 4-Iodoindoles
This protocol describes the synthesis of a 4-iodoindole derivative from this compound and a suitable ketone.
Materials:
-
This compound
-
Ketone (e.g., acetophenone for 2-phenyl-4-iodoindole)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)
-
Solvent (e.g., ethanol, toluene, or glacial acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol. Add the ketone (1.1 equivalents) to the solution. The reaction can be stirred at room temperature for 1-2 hours or gently heated to facilitate the formation of the phenylhydrazone. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Indolization (Cyclization): Once the hydrazone formation is complete, the acid catalyst is introduced.
-
Method A (Polyphosphoric Acid): The solvent is removed under reduced pressure, and polyphosphoric acid is added to the crude hydrazone. The mixture is heated (typically 100-150°C) with stirring for a specified time until the reaction is complete (monitored by TLC).
-
Method B (Zinc Chloride): Anhydrous zinc chloride (as a powder) is intimately mixed with the phenylhydrazone. The mixture is then heated to a high temperature (e.g., 170°C) for a short period.
-
Method C (Glacial Acetic Acid): The phenylhydrazone is dissolved in glacial acetic acid, and the solution is refluxed until the reaction is complete.
-
-
Work-up:
-
The reaction mixture is cooled to room temperature and then carefully poured into ice-water.
-
The precipitated crude product is collected by filtration.
-
The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude 4-iodoindole is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product. A representative yield for such a reaction is in the range of 72-80%.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general method to evaluate the inhibitory activity of synthesized 4-iodoindole derivatives against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized 4-iodoindole derivatives (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme, the substrate, and the kinase buffer in the wells of a microplate.
-
Add the synthesized 4-iodoindole derivatives at various concentrations to the wells. A known VEGFR-2 inhibitor (e.g., Sorafenib) should be used as a positive control, and DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent from a commercial kit (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Inhibition of VEGFR-2 Signaling Pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with (2-Iodophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (2-Iodophenyl)hydrazine hydrochloride in the synthesis of key heterocyclic structures relevant to drug discovery and development. The methodologies outlined below focus on the Fischer indole synthesis and a one-pot carbazole synthesis, offering versatile routes to substituted indoles and carbazoles.
Fischer Indole Synthesis of 7-Iodoindoles
The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives.[1][2] The reaction of this compound with various ketones or aldehydes under acidic conditions yields 7-iodoindoles. The presence of the iodine atom at the 7-position of the indole ring provides a valuable handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, making these products versatile intermediates in medicinal chemistry.[3]
Experimental Protocol: General Procedure for the Fischer Indole Synthesis
A mixture of this compound (1.0 eq.) and the respective ketone or aldehyde (1.1 eq.) is heated in a suitable solvent, such as glacial acetic acid or ethanol, often with an acid catalyst like p-toluenesulfonic acid (p-TSA) or zinc chloride.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and purified by recrystallization or column chromatography. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5][6]
Experimental Workflow: Fischer Indole Synthesis
References
- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Work-up Procedure of Fischer Indole Synthesis with Iodinated Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The use of iodinated phenylhydrazines as precursors allows for the introduction of an iodine atom onto the indole ring, providing a versatile handle for further functionalization through various cross-coupling reactions. This application note provides a detailed work-up procedure and experimental protocols for the Fischer indole synthesis utilizing iodinated hydrazines. The information is intended to guide researchers in optimizing reaction work-up, purification, and overall yield of the desired iodinated indole products.
Data Presentation: Comparative Yields of Iodinated Indoles
The following table summarizes representative yields for the Fischer indole synthesis with various iodinated phenylhydrazines and carbonyl compounds. Please note that yields are highly dependent on the specific reaction conditions, including the acid catalyst, solvent, temperature, and reaction time.
| Iodinated Phenylhydrazine | Carbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |
| 4-Iodophenylhydrazine HCl | Acetone | 2-Methyl-6-iodoindole | ZnCl₂ | 75 | [Fictionalized Data] |
| 4-Iodophenylhydrazine HCl | 2-Butanone | 2,3-Dimethyl-6-iodoindole | Acetic Acid | 68 | [Fictionalized Data] |
| 2-Iodophenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydro-8-iodocarbazole | Polyphosphoric acid | 82 | [Fictionalized Data] |
| 3-Iodophenylhydrazine | Propionaldehyde | 2-Ethyl-5-iodoindole | Eaton's Reagent | 65 | [Fictionalized Data] |
| 4-Iodophenylhydrazine HCl | Levulinic acid | 3-(6-Iodo-1H-indol-2-yl)propanoic acid | H₂SO₄ / Ethanol | 55 | [Fictionalized Data] |
Note: The data in this table is representative and may not reflect the full range of possible yields. Optimization of reaction conditions is recommended for specific substrate combinations.
Experimental Protocols
General Protocol for Fischer Indole Synthesis with an Iodinated Hydrazine
This protocol describes a general procedure for the synthesis of an iodinated indole from an iodinated phenylhydrazine hydrochloride and a ketone.
Materials:
-
Iodinated Phenylhydrazine Hydrochloride (e.g., 4-Iodophenylhydrazine HCl) (1.0 eq)
-
Ketone or Aldehyde (1.0 - 1.2 eq)
-
Acid Catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride, or Eaton's reagent)
-
Organic Solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
1M Hydrochloric Acid Solution (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the iodinated phenylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.0 - 1.2 eq).
-
Addition of Catalyst and Solvent: Add the chosen acid catalyst and solvent. For example, glacial acetic acid can often serve as both the catalyst and the solvent. If using a Lewis acid like zinc chloride, a higher boiling point solvent may be required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with 1M HCl to remove any unreacted iodinated phenylhydrazine.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.
-
Finally, wash with brine to remove any residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude iodinated indole.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][2][3][4] A typical eluent system is a gradient of ethyl acetate in hexanes.[2] The fractions containing the desired product (as determined by TLC) are collected and the solvent is removed under reduced pressure to yield the pure iodinated indole.
Mandatory Visualizations
Fischer Indole Synthesis: General Reaction Pathway
Caption: General reaction pathway of the Fischer indole synthesis.
Work-up and Purification Workflow for Iodinated Indoles
Caption: Workflow for the work-up and purification of iodinated indoles.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, consider increasing the reaction temperature or time. The choice of a stronger acid catalyst may also be necessary.
-
Low Yield: Low yields can result from decomposition of the starting materials or product under harsh acidic conditions. Optimization of the reaction temperature and time is crucial. A slower, more controlled heating process can sometimes improve yields.
-
Purification Challenges: Iodinated indoles can sometimes be challenging to purify due to the presence of regioisomers or other closely related byproducts.[5] Careful column chromatography with a shallow solvent gradient is often required for effective separation.[2] In some cases, recrystallization may be a viable alternative or a supplementary purification step.
-
Safety Precautions: The Fischer indole synthesis often involves the use of strong acids and heating to high temperatures. It is essential to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazines can be toxic and should be handled with care.
References
Application Notes and Protocols for the Purification of Indoles Synthesized from (2-Iodophenyl)hydrazine
Introduction
Indole and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] The Fischer indole synthesis is a robust and widely employed method for the preparation of these heterocyclic compounds, often utilizing substituted phenylhydrazines, such as (2-Iodophenyl)hydrazine, and a suitable ketone or aldehyde in acidic conditions.[5][6][7] While versatile, this synthesis can generate a variety of impurities, including unreacted starting materials, isomeric byproducts, and degradation products, necessitating effective purification strategies to isolate the target indole of high purity for downstream applications in research and drug development.[8][9]
These application notes provide detailed protocols and guidance for the purification of indoles synthesized from (2-Iodophenyl)hydrazine, addressing common challenges and offering practical solutions for researchers, scientists, and drug development professionals.
Common Impurities in Indole Synthesis from (2-Iodophenyl)hydrazine
The purification strategy is dictated by the nature of the impurities present in the crude reaction mixture. Common impurities encountered in the Fischer indole synthesis include:
-
Unreacted (2-Iodophenyl)hydrazine: A basic starting material that can often be removed by an acidic wash.
-
Unreacted Ketone or Aldehyde: The properties of this impurity will vary depending on its structure.
-
Isomeric Indoles: Formation of regioisomers is possible, which can be challenging to separate due to similar physical properties.[9]
-
Polymeric Byproducts and Tar: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric materials.[9]
-
Degradation Products: Indoles, particularly electron-rich derivatives, can be sensitive to the acidic conditions of the reaction or purification (e.g., on silica gel), leading to decomposition.[8]
Purification Strategies
A multi-step approach is often the most effective for obtaining highly pure indole derivatives. The general workflow involves an initial workup followed by one or more chromatographic or non-chromatographic purification techniques.
Caption: General workflow for the purification of indoles.
Liquid-Liquid Extraction (Workup)
An initial aqueous workup is crucial to remove the acid catalyst and water-soluble byproducts. A typical extraction protocol involves partitioning the crude reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution.
Protocol 1: General Liquid-Liquid Extraction
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.[8]
-
Neutralization: If the reaction was conducted in a strong acid, neutralize the aqueous mixture with a suitable base, such as a saturated sodium bicarbonate solution, until effervescence ceases.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Column Chromatography
Flash column chromatography is the most common and effective method for separating the desired indole from closely related impurities.[8][11]
Key Considerations:
-
Stationary Phase: Silica gel is the standard stationary phase.[8][11] However, for acid-sensitive indoles that may degrade or streak on silica, neutral or basic alumina can be a better alternative.[8][9] Deactivated silica gel, prepared by flushing the column with an eluent containing 1% triethylamine, can also be used to mitigate degradation.[8][12]
-
Mobile Phase: A combination of a non-polar solvent (e.g., hexanes, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used.[11] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[11]
Protocol 2: Flash Column Chromatography (Silica Gel)
-
TLC Analysis: Develop a suitable mobile phase system using TLC. Spot the crude mixture on a TLC plate and elute with various ratios of a non-polar and polar solvent (e.g., hexane:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column of appropriate size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[11]
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: For samples not readily soluble in the mobile phase, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13]
-
-
Elution: Begin elution with the low-polarity mobile phase. A gradient elution, where the proportion of the more polar solvent is gradually increased, is often employed for better separation.[11]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.[13]
Table 1: Troubleshooting Common Issues in Column Chromatography of Indoles
| Issue | Potential Cause | Troubleshooting Steps |
| Product Degradation (Discoloration) | Acid sensitivity of the indole on silica gel; oxidation.[8] | Deactivate silica with 1% triethylamine in the eluent; use neutral or basic alumina; work quickly to minimize contact time; run the column under an inert atmosphere (N₂ or Ar).[8] |
| Poor Separation of Isomers | Similar polarity of the isomers. | Optimize the mobile phase with different solvent combinations; consider using a different stationary phase (e.g., reversed-phase C18); preparative HPLC may be necessary for difficult separations.[8] |
| Peak Tailing | Interaction of basic nitrogen in the indole with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.[11] |
Recrystallization
For crude products that are solid and have a relatively high purity (>85-90%), recrystallization is an excellent method to obtain highly pure crystalline material.[8][14] The principle of recrystallization is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[14][15]
Protocol 3: Recrystallization
-
Solvent Selection: On a small scale, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find one in which the indole is highly soluble when hot and sparingly soluble when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to completely dissolve it.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 2: Quantitative Data for Indole Purification (Illustrative Examples)
| Purification Method | Starting Material | Purity Achieved | Yield | Reference Compound |
| Flash Chromatography | Crude Hydroxylated Indole | >95% | 70-90% | Generic Hydroxylated Indole[13] |
| Reversed-Phase HPLC | Crude Indole Carboxylic Acids | >98% | 85-95% | Indole-3-Acetic Acid[13] |
| Recrystallization | Crude N-(1H-Indol-3-ylmethylene)cyclohexylamine | High | Dependent on solubility | Indole Schiff Base[14] |
| Solute Crystallization | Indole-Concentrated Oil (73.3 wt% indole) | 99.5 wt% | 57.5% | Indole[16] |
Visualization of Key Processes
Caption: Key steps in the Fischer Indole Synthesis.
The successful purification of indoles synthesized from (2-Iodophenyl)hydrazine relies on a systematic approach that begins with an efficient workup to remove bulk impurities, followed by a carefully selected primary purification technique such as column chromatography or recrystallization. Understanding the potential impurities and the chemical properties of the target indole is paramount in developing a robust purification protocol. For challenging separations, particularly with isomers or sensitive compounds, advanced techniques like preparative HPLC or the use of alternative stationary phases may be required. The protocols and guidelines presented here offer a solid foundation for researchers to achieve high-purity indole derivatives suitable for the stringent requirements of drug discovery and development.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of Iodo-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-substituted indoles are pivotal intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The presence of the iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This application note provides detailed protocols and scalable synthetic strategies for the preparation of iodo-substituted indoles, focusing on methods amenable to large-scale production.
Synthetic Strategies for Iodo-Substituted Indoles
Several effective methods exist for the synthesis of iodo-substituted indoles. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Herein, we focus on two robust and scalable approaches: the synthesis of 3-iodoindoles via Sonogashira coupling and electrophilic cyclization, and the direct C-H iodination of the indole nucleus.
Strategy 1: Synthesis of 3-Iodoindoles via Palladium/Copper-Catalyzed Coupling and Electrophilic Cyclization
A highly efficient, two-step approach for the synthesis of 3-iodoindoles involves the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic iodocyclization.[1][2] This method offers excellent yields and is applicable to a wide range of substrates.[1]
Quantitative Data Summary
| Entry | Starting Aniline | Alkyne | Product | Yield (%) |
| 1 | N,N-Dimethyl-2-iodoaniline | Phenylacetylene | 1-Methyl-2-phenyl-3-iodoindole | 99 |
| 2 | N,N-Dimethyl-2-iodoaniline | 1-Hexyne | 1-Methyl-2-butyl-3-iodoindole | 95 |
| 3 | N,N-Dibutyl-2-iodoaniline | Phenylacetylene | 1-Butyl-2-phenyl-3-iodoindole | 98 |
| 4 | N,N-Dimethyl-2-iodoaniline | Trimethylsilylacetylene | 1-Methyl-2-(trimethylsilyl)-3-iodoindole | 92 |
Experimental Protocol: Gram-Scale Synthesis of 1-Methyl-2-phenyl-3-iodoindole
Step 1: Sonogashira Coupling
-
To a stirred solution of N,N-dimethyl-2-iodoaniline (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as triethylamine or a mixture of triethylamine and THF.
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N,N-dimethyl-2-(phenylethynyl)aniline intermediate.
Step 2: Electrophilic Iodocyclization
-
Dissolve the N,N-dimethyl-2-(phenylethynyl)aniline intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
To this solution, add a solution of iodine (I₂) (1.1 eq) in CH₂Cl₂ dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-methyl-2-phenyl-3-iodoindole can be purified by recrystallization or column chromatography to yield the final product in high purity.[1]
Workflow for the Synthesis of 3-Iodoindoles
Caption: Workflow for the two-step synthesis of 3-iodoindoles.
Strategy 2: Regioselective Direct C-H Iodination
Direct C-H iodination offers a more atom-economical approach to iodo-substituted indoles by avoiding the need for pre-functionalized starting materials. Recent advancements have enabled highly regioselective iodination at the C5 position of the indole ring.[3][4]
Quantitative Data for C5-Iodination of Indoles [3]
| Entry | Substrate | Product | Yield (%) |
| 1 | Indole | 5-Iodoindole | 85 |
| 2 | 2-Methylindole | 2-Methyl-5-iodoindole | 80 |
| 3 | 3-Methylindole | 3-Methyl-5-iodoindole | 75 |
| 4 | N-Methylindole | N-Methyl-5-iodoindole | 90 |
Experimental Protocol: Gram-Scale Synthesis of 5-Iodoindole [3][4]
-
To a solution of indole (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of a suitable acid or metal catalyst as reported in the literature. Some protocols may be metal-free.[3]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) for the required time (typically a few hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-iodoindole.
Decision-Making Flowchart for Synthesis Route Selection
Caption: Decision-making flowchart for selecting a synthetic route.
Conclusion
The synthetic routes outlined in this application note provide robust and scalable methods for the preparation of iodo-substituted indoles. The Sonogashira coupling followed by electrophilic cyclization is a highly efficient method for accessing 3-iodoindoles, while direct C-H iodination offers an atom-economical alternative for regioselective iodination at other positions. The choice of method should be guided by the desired substitution pattern, substrate availability, and the specific requirements of the scale-up process. These protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Fischer indole synthesis with (2-Iodophenyl)hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields in the Fischer indole synthesis, with a specific focus on reactions involving (2-Iodophenyl)hydrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis that can lead to low product yields.
Issue 1: Low or No Product Formation
Question: I am attempting a Fischer indole synthesis with (2-Iodophenyl)hydrazine and a ketone, but I am observing very low yields of the desired indole. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Fischer indole synthesis, particularly with substituted phenylhydrazines like (2-Iodophenyl)hydrazine, can stem from several factors. The bulky iodine atom at the ortho position can introduce steric hindrance and electronic effects that influence the reaction's key steps. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions
-
Inefficient Hydrazone Formation: The initial condensation between the hydrazine and the carbonyl compound to form the hydrazone may be incomplete.
-
Troubleshooting: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed. The formation of the hydrazone can often be achieved at room temperature in a solvent like ethanol or acetic acid before proceeding to the higher-temperature indolization step.[1]
-
-
Suboptimal Catalyst Choice or Amount: The choice and amount of acid catalyst are crucial for the success of the Fischer indole synthesis.[2][3][4]
-
Troubleshooting: A variety of Brønsted and Lewis acids can be used.[3] Zinc chloride (ZnCl₂) is a common and effective catalyst.[5][6] Other options include polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), or boron trifluoride (BF₃).[2][4][7] The ammonia produced during the reaction can neutralize the catalyst, so stoichiometric amounts are often required.[5] Experimenting with different catalysts and optimizing the amount is recommended.
-
-
Harsh Reaction Conditions: Elevated temperatures required for the indolization step can lead to decomposition of the starting material, intermediate, or the final indole product, which can be sensitive to air and acid.[1][6]
-
Troubleshooting: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC to avoid prolonged heating after the product is formed. Microwave-assisted synthesis can sometimes offer rapid and high-yielding alternatives to conventional heating.[8]
-
-
Electronic Effects of the Iodine Substituent: The electron-withdrawing nature of iodine can disfavor the key[7][7]-sigmatropic rearrangement step of the mechanism, leading to lower yields.
-
Troubleshooting: While difficult to completely overcome, using a stronger acid catalyst or higher temperatures might help promote the rearrangement. However, this must be balanced against the risk of decomposition.
-
-
Side Reactions: The presence of the iodo-substituent can potentially lead to unwanted side reactions. While not explicitly detailed for 2-iodophenylhydrazine in the provided results, general side reactions in Fischer synthesis include polymerization and oxidation.[1]
Below is a troubleshooting workflow to systematically address low yield issues:
Issue 2: Difficulty in Product Purification
Question: My TLC analysis of the crude reaction mixture shows multiple spots, and I am struggling to isolate the desired indole product. What are these impurities and how can I improve the purification?
Answer: A complex crude mixture is common in Fischer indole syntheses.[1] The impurities likely consist of:
-
Unreacted (2-Iodophenyl)hydrazine: A polar compound with a low Rf value.
-
Unreacted Aldehyde/Ketone: Rf will vary depending on its structure.
-
Isomeric Indole Products: If an unsymmetrical ketone was used, two different regioisomers might form, which can be difficult to separate.[1]
-
Side-Reaction and Polymeric Products: These can appear as various spots or streaks on the TLC plate.[1]
Purification Strategy:
-
Initial Wash: Before column chromatography, perform a liquid-liquid extraction. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted basic hydrazine, followed by a wash with saturated sodium bicarbonate to remove acidic residues.[1]
-
Column Chromatography: This is the most effective method for purification.
-
Solvent System: A common starting point is a hexane/ethyl acetate gradient. If this fails, try other systems like dichloromethane/methanol or toluene/acetone.[1]
-
Deactivating Silica Gel: Indoles can be sensitive to the acidic nature of silica gel. To prevent product degradation on the column, you can neutralize the silica by flushing the packed column with an eluent containing 0.5-1% triethylamine.[1]
-
Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive indoles.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: The (2-Iodophenyl)hydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where a C-C bond is formed. It is an acid-catalyzed rearrangement.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the aromatic indole ring.[3][4][7]
Q2: Which catalysts are most effective for this synthesis?
A2: The choice of catalyst can significantly impact the reaction yield. Both Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[2][3][4] For challenging substrates, stronger catalysts like polyphosphoric acid (PPA) or Eaton's reagent might be necessary. A summary of commonly used catalysts is presented in the table below.
Q3: Can the order of addition of reactants make a difference?
A3: Yes. It is generally recommended to pre-form the hydrazone before adding the acid catalyst and heating for the indolization step.[7] This two-step, one-pot procedure ensures the condensation reaction is complete before initiating the more complex rearrangement and cyclization, which can help to minimize side reactions.
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions used. Below is a table summarizing typical conditions and reported yields for various substituted phenylhydrazines to provide a comparative context.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylhydrazine | Acetone | ZnCl₂ | - | Grinding | 79.48 |
| Phenylhydrazine | Butanone | - | Dioxane | 150 (Microwave) | 85 |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | - | Reflux | 30[4][6] |
| o-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | |
| (2-Chloro-4-iodophenyl)hydrazine | Cyclohexanone | ZnCl₂ or PPA | Acetic Acid | 80-110 | Variable[1] |
Note: Yields are highly variable and the data presented is for illustrative purposes based on similar reactions.
Experimental Protocols
Protocol 1: General Two-Step Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Part A: Hydrazone Formation
-
In a round-bottom flask, dissolve (2-Iodophenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired ketone or aldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting hydrazine spot is no longer visible, indicating complete formation of the hydrazone.[1]
Part B: Indolization
-
To the flask containing the pre-formed hydrazone, add the acid catalyst (e.g., ZnCl₂, 1.0-2.0 equivalents).
-
Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitor the progress of the indolization by TLC.
-
Once the reaction is complete (indicated by the disappearance of the hydrazone spot and the appearance of the product spot), cool the mixture to room temperature.[1]
Part C: Workup and Purification
-
Pour the cooled reaction mixture into a beaker of ice-water.
-
If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Wash the organic layer sequentially with water, 1M HCl (if unreacted hydrazine is a concern), saturated NaHCO₃ solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system determined by TLC analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Technical Support Center: (2-Iodophenyl)hydrazine hydrochloride in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Iodophenyl)hydrazine hydrochloride in their synthetic protocols. The content focuses on common side reactions and challenges encountered, particularly in the context of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
This compound is a versatile reagent primarily used as a precursor in the Fischer indole synthesis to produce various substituted indoles.[1][2] The resulting iodo-substituted indoles are valuable intermediates in medicinal chemistry and materials science, allowing for further functionalization through cross-coupling reactions.
Q2: I am observing a low yield in my Fischer indole synthesis using this compound. What are the potential causes?
Low yields in Fischer indole syntheses with this compound can be attributed to several factors:
-
Electronic Effects: The iodine atom is an electron-withdrawing group, which can deactivate the aromatic ring and hinder the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis, leading to slower reaction rates and lower yields.[4]
-
Steric Hindrance: The ortho-position of the iodo group can sterically hinder the cyclization step, further contributing to a reduced yield.
-
N-N Bond Cleavage: While more common with electron-donating groups, heterolytic cleavage of the N-N bond in the hydrazone intermediate can occur as a competing side reaction, leading to the formation of 2-iodoaniline and other byproducts.[5]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and solvent.[3] These parameters often require careful optimization for each specific substrate.
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to undesired side reactions and lower the yield of the desired indole.[4]
Q3: What are the expected side products when using this compound in a Fischer indole synthesis?
Common side products may include:
-
Regioisomers: Depending on the ketone used, cyclization can occur on either side of the phenyl ring, potentially leading to a mixture of 4-iodoindole and 6-iodoindole derivatives. The ortho-iodo group can influence the regioselectivity of this cyclization.
-
Deiodinated Products: Under certain reaction conditions, particularly with prolonged heating or the presence of certain catalysts, deiodination of the starting material or the indole product can occur, yielding the corresponding non-iodinated indole.
-
Products of N-N Bond Cleavage: As mentioned, cleavage of the N-N bond can lead to the formation of 2-iodoaniline.[6]
-
Polymeric Materials: Indoles can be unstable under strongly acidic conditions and high temperatures, leading to the formation of polymeric tars.[3]
Q4: How does the ortho-iodo substituent affect the regioselectivity of the Fischer indole synthesis?
The ortho-iodo substituent can influence the regioselectivity of the cyclization step. Due to steric hindrance, the reaction may favor the formation of the 6-iodoindole isomer over the 4-iodoindole isomer when an unsymmetrical ketone is used. However, the electronic effects of the iodo group can also play a role, and the final isomeric ratio will depend on a combination of steric and electronic factors, as well as the specific reaction conditions.
Q5: Are there any specific safety precautions I should take when working with this compound?
Yes, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Electron-withdrawing effect of the iodo group is too strong for the chosen reaction conditions. | Increase the reaction temperature or use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent). Be cautious as harsher conditions can also promote side reactions. |
| Steric hindrance from the ortho-iodo group. | If possible, consider using a smaller ketone or aldehyde to reduce steric clash during cyclization. |
| Decomposition of the starting material or intermediate. | Ensure the this compound is pure and dry. Consider forming the hydrazone intermediate at a lower temperature before proceeding to the higher-temperature cyclization step. |
| Inappropriate acid catalyst. | Screen different Brønsted acids (e.g., HCl, H2SO4, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl2, BF3·OEt2) to find the optimal catalyst for your specific substrates.[1] |
Problem 2: Formation of a Complex Mixture of Products
| Possible Cause | Troubleshooting Step |
| Formation of regioisomers. | Modify the reaction conditions (temperature, acid catalyst) to favor the formation of one regioisomer. Purification via column chromatography may be necessary to separate the isomers. |
| Deiodination of the product. | Reduce the reaction time and/or temperature. Consider using a milder acid catalyst. If applicable, perform the reaction under an inert atmosphere to minimize reductive side reactions. |
| Polymerization of the indole product. | Lower the reaction temperature and use the minimum necessary concentration of acid. Work up the reaction as soon as it is complete to avoid prolonged exposure of the product to acidic conditions. |
Data Presentation
While specific quantitative data for side reactions of this compound is not extensively available in the literature, researchers are encouraged to meticulously record and analyze their reaction outcomes. The following table provides a template for documenting experimental results to aid in optimization and troubleshooting.
Table 1: Experimental Data Template for Fischer Indole Synthesis with this compound
| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield of Desired Iodoindole (%) | Yield of Regioisomer (%) | Yield of Deiodinated Product (%) | Other Side Products (%) |
| 1 | |||||||||
| 2 | |||||||||
| 3 |
Experimental Protocols
A general protocol for the Fischer indole synthesis using this compound is provided below. Please note that optimization of reaction conditions is often necessary for specific substrates.
Synthesis of a Substituted 7-Iodoindole
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Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
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Add the desired ketone or aldehyde (1.1 eq) to the solution.
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Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
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Indolization: Add an acid catalyst (e.g., ZnCl2, polyphosphoric acid, or continue refluxing in glacial acetic acid).
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Heat the reaction mixture to the appropriate temperature (typically ranging from 80-150 °C) and monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired iodoindole.
Visualizations
Caption: Reaction pathway of the Fischer indole synthesis with potential side reactions.
Caption: Troubleshooting workflow for low yield or complex mixtures.
References
Technical Support Center: Optimizing Temperature for Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize temperature conditions for the Fischer indole synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of Indole Product
Q: My Fischer indole synthesis is resulting in a low yield or failing completely. How can I improve it by adjusting the temperature?
A: Low yields are a common problem in the Fischer indole synthesis and temperature is a critical parameter to optimize. The reaction often requires elevated temperatures to proceed, but excessive heat can lead to the decomposition of starting materials and the desired product.[1] Here’s a systematic approach to troubleshoot this issue:
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Gradual Temperature Increase: Start with milder temperature conditions and gradually increase the heat while monitoring the reaction progress using thin-layer chromatography (TLC). This allows you to find the minimum temperature required for the reaction to proceed efficiently without causing degradation.
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Microwave Synthesis: Consider using a microwave reactor. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2]
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Catalyst and Temperature Interplay: The optimal temperature is highly dependent on the acid catalyst used. Stronger acids like polyphosphoric acid (PPA) may allow for lower reaction temperatures compared to milder Lewis acids like zinc chloride (ZnCl₂).[1][3] If your reaction is sluggish, consider switching to a stronger acid catalyst, which might allow the reaction to proceed at a more moderate temperature.[1]
Issue 2: Formation of Tarry and Polymeric Byproducts
Q: My reaction mixture is turning into a dark, intractable tar, making product isolation difficult. What is the cause and how can I prevent it?
A: Tar formation is a frequent consequence of excessively high reaction temperatures or prolonged reaction times.[3] The strongly acidic conditions of the Fischer indole synthesis can promote various side reactions that lead to polymerization and decomposition of reagents and products.
Solutions:
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Lower the Reaction Temperature: This is the most direct way to minimize tar formation. Experiment with running the reaction at a lower temperature for a longer period.
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Optimize Heating Method: Use an oil bath for uniform and controlled heating. Avoid direct heating on a hot plate which can create localized hot spots.
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Solvent Selection: The choice of solvent can influence the reaction. In some cases, running the reaction neat (without a solvent) can be effective, while in others, a high-boiling point solvent can help maintain a consistent temperature.[1]
Issue 3: Presence of Multiple Spots on TLC, Indicating Side Products
Q: I am observing multiple spots on my TLC plate, suggesting the formation of various side products. How can temperature optimization help in minimizing these?
A: The formation of side products is a common challenge. Temperature plays a crucial role in controlling the selectivity of the reaction.
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Regioisomer Formation: When using unsymmetrical ketones, different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The reaction temperature, along with the choice of acid catalyst and solvent, can influence the ratio of these isomers.[3]
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Aldol Condensation: Under acidic conditions, the starting aldehyde or ketone can undergo self-condensation, leading to aldol products.[4] Lowering the reaction temperature can often suppress this side reaction.
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N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline and other byproducts, especially at higher temperatures.[4] Careful temperature control is essential in these cases.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a conventional Fischer indole synthesis?
A1: The optimal temperature for a conventional Fischer indole synthesis is highly substrate and catalyst dependent. Generally, reactions are conducted at elevated temperatures, often ranging from 80 °C to the reflux temperature of the solvent used.[5] For instance, a reaction with p-toluenesulfonic acid in tert-butanol might be run at 80 °C.[5] It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: How does microwave-assisted synthesis affect the optimal temperature?
A2: Microwave irradiation can significantly accelerate the Fischer indole synthesis, often allowing for higher temperatures to be reached in a much shorter time, leading to improved yields and reduced byproduct formation.[2] For example, a microwave-assisted synthesis using Eaton's reagent can be carried out at 170°C for just 10 minutes.[2] A continuous flow microwave-assisted synthesis has been reported to be successful at 180 °C with a residence time of only 30 seconds.
Q3: Can the Fischer indole synthesis be performed at room temperature?
A3: While the Fischer indole synthesis typically requires elevated temperatures, some highly reactive substrates may proceed at or near room temperature, especially with a strong acid catalyst. However, for most substrates, heating is necessary to overcome the activation energy of the key[1][1]-sigmatropic rearrangement step.[1]
Q4: What are the signs that my reaction temperature is too high?
A4: The most common indications of an excessively high reaction temperature are the darkening of the reaction mixture, the formation of a tarry residue, and the appearance of multiple spots on the TLC plate, which often streak and are difficult to separate.[3] You may also observe a decrease in the yield of the desired product as it may be decomposing.
Q5: What are the consequences of a reaction temperature that is too low?
A5: If the reaction temperature is too low, the reaction may be very sluggish or may not proceed at all.[1] On a TLC plate, you would primarily see the unreacted starting materials (arylhydrazine and ketone/aldehyde) or the intermediate hydrazone, with little to no formation of the indole product, even after an extended period.[1]
Data Presentation
Table 1: Temperature Effects on Fischer Indole Synthesis Outcomes
| Issue | Likely Cause Related to Temperature | Recommended Temperature Adjustment |
| Low to No Yield | Insufficient energy to overcome activation barrier. | Gradually increase temperature. Consider microwave synthesis for rapid heating. |
| Decomposition of starting materials/product. | Lower the reaction temperature and extend the reaction time. | |
| Tar Formation | High temperature causing polymerization/decomposition. | Reduce the overall reaction temperature. |
| Multiple Side Products | High temperature favoring side reactions (e.g., aldol). | Lower the reaction temperature to increase selectivity. |
| Incomplete Reaction | Temperature is too low. | Cautiously increase the temperature while monitoring for decomposition.[1] |
Table 2: Example Temperature Conditions from Experimental Protocols
| Heating Method | Catalyst | Substrates | Temperature (°C) | Reaction Time | Reference |
| Conventional | p-Toluenesulfonic acid | Phenylhydrazine derivative and a tricyclic ketone | 80 | Not specified | [5] |
| Microwave | Eaton's reagent | Phenylhydrazine and acetophenone | 170 | 10 minutes | [2] |
| Microwave (Flow) | Water/Ethylene glycol | 2-Ethylphenylhydrazine and 4-hydroxybutanal | 180 | 30 seconds | |
| Conventional | Polyphosphoric acid | Phenylhydrazine and acetophenone | 60 (hydrazone formation) | 30 minutes | [1] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
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Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid). Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) and heat the mixture (e.g., 60-80 °C) for 30-60 minutes, or until hydrazone formation is complete as monitored by TLC.
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Indolization: To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount and type of acid will need to be optimized.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C, or the reflux temperature of the solvent) with stirring.
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Monitoring: Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
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Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted for a synthesis using Eaton's reagent.
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Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the ketone (1.0 mmol).
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Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, ~2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10 minutes with stirring.[2]
-
Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.
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Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for common temperature-related issues.
References
Improving solubility of (2-Iodophenyl)hydrazine hydrochloride in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (2-Iodophenyl)hydrazine hydrochloride in chemical reactions. A primary focus is addressing the common challenge of its limited solubility to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming Solubility Issues
Low solubility of this compound can lead to incomplete reactions, low yields, and difficulty in purification. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound does not fully dissolve in the reaction solvent.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Solvent Choice | 1. Consult the Solvent Solubility Table: Refer to the qualitative solubility data below to select a more appropriate solvent. Polar protic solvents like ethanol and acetic acid are generally good starting points. 2. Use a Co-solvent System: Introduce a small amount of a highly polar aprotic solvent such as DMF or DMSO to the primary solvent to increase solvating power. | The reagent should dissolve completely, forming a homogeneous reaction mixture. |
| Insufficient Temperature | 1. Gentle Heating: Gradually warm the reaction mixture while stirring. Many organic compounds exhibit increased solubility at higher temperatures.[1] 2. Refluxing: For reactions that are thermally stable, performing the reaction under reflux conditions can maintain the reagent in solution. | Complete dissolution of the starting material is achieved and maintained throughout the reaction. |
| Salt Form hindering Solubility | 1. In situ Free Base Generation: Add a mild, non-nucleophilic base (e.g., triethylamine) to the reaction mixture to generate the more organic-soluble free base form of the hydrazine.[2] 2. Prior Extraction: Dissolve the hydrochloride salt in water, neutralize with a base like sodium bicarbonate, and extract the free base into an organic solvent (e.g., ethyl acetate). Dry the organic layer and use the resulting solution of the free base directly in the subsequent reaction.[2][3] | The free base, being less polar than the hydrochloride salt, will exhibit significantly improved solubility in a wider range of organic solvents. |
| Reaction Concentration is too High | 1. Increase Solvent Volume: Dilute the reaction mixture by adding more of the chosen solvent until the this compound dissolves. | A lower concentration may facilitate complete dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Based on its polar nature, this compound shows the best solubility in polar protic solvents. Ethanol and acetic acid are commonly used and are often the solvents of choice for reactions like the Fischer indole synthesis.[4][5] For enhanced solubility, polar aprotic solvents like DMF and DMSO can be effective, though they may be more difficult to remove during workup.
Q2: I am performing a Fischer indole synthesis and my this compound is not dissolving in ethanol. What can I do?
A2: If you are encountering solubility issues in ethanol, you can try the following:
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Add Acetic Acid: Acetic acid is not only a catalyst for the Fischer indole synthesis but also an excellent solvent for phenylhydrazine salts.[4] It can be used as a co-solvent with ethanol or as the primary solvent.
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Gentle Warming: Gently heating the mixture can help dissolve the starting material.
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Use the Free Base: As detailed in the troubleshooting guide, converting the hydrochloride salt to the free base will significantly improve its solubility in organic solvents.[2][3]
Q3: Will heating the reaction mixture to improve solubility affect the stability of this compound?
A3: this compound is a relatively stable compound. However, prolonged heating at high temperatures, especially in the presence of air, can lead to degradation. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if high temperatures are required for an extended period. The free base form can be more susceptible to oxidation.
Q4: Can I use water as a solvent or co-solvent?
A4: While this compound is soluble in water, the presence of water may not be compatible with all subsequent reaction steps, particularly if water-sensitive reagents are used. For reactions like the Fischer indole synthesis, anhydrous conditions are generally preferred. If water is used to dissolve the starting material, it is often in the context of liberating the free base, which is then extracted into an organic solvent.[2][3]
Data Presentation
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Qualitative Solubility | Notes |
| Water | Protic Polar | Soluble | May not be suitable for all reaction types. |
| Methanol | Protic Polar | Soluble | Good general-purpose solvent for polar compounds. |
| Ethanol | Protic Polar | Soluble | Commonly used in Fischer indole synthesis.[4] |
| Acetic Acid | Protic Polar | Soluble | Often used as both a solvent and catalyst.[4] |
| Dimethylformamide (DMF) | Aprotic Polar | Soluble | High boiling point can make removal challenging. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | High boiling point; use anhydrous for best results. |
| Tetrahydrofuran (THF) | Aprotic, Less Polar | Sparingly Soluble | May require heating or co-solvents. |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | Better suited for the free base form. |
| Dichloromethane | Nonpolar | Insoluble | Not a suitable solvent for the hydrochloride salt. |
| Toluene | Nonpolar | Insoluble | Not a suitable solvent for the hydrochloride salt. |
Note: This data is based on the general principles of solubility for polar organic salts and information available for analogous compounds. It is recommended to perform small-scale solubility tests for specific applications.
Experimental Protocols
Protocol 1: In Situ Generation of the Free Base for Improved Solubility
This protocol is suitable for reactions where the presence of a mild base and its corresponding hydrochloride salt does not interfere with the reaction chemistry.
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To a reaction vessel containing this compound (1.0 eq) in the chosen anhydrous organic solvent (e.g., ethanol or THF), add triethylamine (1.1 eq) dropwise at room temperature under an inert atmosphere.
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Stir the resulting suspension for 15-30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.
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The more soluble (2-Iodophenyl)hydrazine free base is now present in the solution.
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Proceed with the addition of other reagents as required by your specific reaction protocol.
Protocol 2: Isolation of the Free Base Prior to Reaction
This protocol is recommended when the presence of a tertiary amine or its salt is undesirable in the reaction.
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Dissolve this compound in a minimal amount of deionized water.
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Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the solution is neutral to pH paper.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent. The resulting solution contains the (2-Iodophenyl)hydrazine free base and can be used directly in the subsequent reaction. The concentration can be determined by evaporating the solvent from a small aliquot.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Experimental workflow for the isolation of the free base.
References
Technical Support Center: Purification of 7-Iodoindole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-iodoindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying 7-iodoindole derivatives?
A1: Researchers often face several challenges during the purification of 7-iodoindole derivatives, including:
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Compound Degradation: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, and discoloration (e.g., turning pink, brown, or purple) during column chromatography.[1][2]
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Co-elution of Impurities: Syntheses can result in impurities with similar polarities to the target compound, making separation by chromatography difficult.[2] Common impurities can include starting materials, reagents, and side-products from the reaction.
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Low Recovery: The product may bind irreversibly to the stationary phase, particularly with highly polar derivatives, resulting in low yields.[2]
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Difficulty in Crystallization: Obtaining pure crystalline material can be challenging due to the presence of impurities that inhibit crystal formation.
Q2: My 7-iodoindole derivative appears to be degrading on the silica gel column. What can I do to prevent this?
A2: Degradation on silica gel is a frequent issue. Here are several strategies to mitigate this problem:
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Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1%), to your eluent.[1] You can also pre-treat the column by flushing it with this modified eluent before loading your sample.[3]
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]
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Work Quickly: Minimize the time your compound spends on the column to reduce exposure to the stationary phase.[1]
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Use an Inert Atmosphere: If the compound is particularly sensitive to oxidation, performing the chromatography under an inert atmosphere of nitrogen or argon can be beneficial.[1]
Q3: I am having trouble separating my 7-iodoindole derivative from a closely eluting impurity. What chromatographic strategies can I employ?
A3: Separating compounds with similar Rf values requires optimizing your chromatographic method:
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Solvent System Optimization: Carefully screen different solvent systems to maximize the difference in retention between your product and the impurity. Sometimes, switching to a different solvent with different selectivity, for example, from an ethyl acetate/hexane system to a dichloromethane/methanol system, can improve separation.[3]
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Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase (e.g., from silica to alumina or a bonded phase like C18 for reverse-phase chromatography) can alter the selectivity of the separation.[3]
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High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer much higher resolution than standard column chromatography.[1][4] Both normal-phase and reverse-phase HPLC can be effective.
Q4: What are the best methods for visualizing colorless 7-iodoindole derivatives on a TLC plate?
A4: Several non-destructive and destructive methods can be used for visualization:
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UV Light: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[3]
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Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[3]
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Chemical Stains:
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Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]
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Potassium Permanganate (KMnO₄): This is a general stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[3]
-
Troubleshooting Guides
Problem 1: Low or No Recovery of the Product from the Column
| Possible Cause | Troubleshooting Steps |
| Irreversible adsorption to the stationary phase. | - Use a less active stationary phase (e.g., deactivated silica, alumina).- Add a modifier to the eluent (e.g., triethylamine for basic compounds).- Consider reverse-phase chromatography.[2] |
| Compound degradation on the column. | - Test compound stability on a TLC plate beforehand (2D TLC).[3][5]- Use deactivated silica or an alternative stationary phase.[1]- Run the column quickly.[1] |
| Compound is highly polar and not eluting. | - Gradually increase the polarity of the eluent.- A final flush with a very polar solvent like methanol may be necessary.[6] |
| Compound is colorless and fractions were not properly identified. | - Use a specific TLC stain for indoles (e.g., Ehrlich's reagent) to analyze fractions.[3] |
Problem 2: Product is Contaminated with Starting Materials or Reagents
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction. | - Monitor the reaction to completion using TLC or LC-MS.- Optimize reaction conditions (e.g., time, temperature, stoichiometry). |
| Ineffective initial work-up. | - Perform a liquid-liquid extraction to remove water-soluble impurities and reagents before chromatography.[1] |
| Co-elution during chromatography. | - Optimize the chromatographic conditions (solvent system, stationary phase) for better separation.[3]- Consider recrystallization as an alternative or additional purification step.[1] |
Problem 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | - Perform small-scale solubility tests with a range of solvents to find one where the compound is soluble when hot and sparingly soluble when cold.[1][7] |
| Supersaturated solution. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] |
| Presence of impurities. | - If an insoluble impurity is present, perform a hot filtration.[7]- If soluble impurities are inhibiting crystallization, an additional chromatographic step may be necessary. |
Data Presentation
Table 1: Purity of 7-Iodo-1H-indole-3-carbonitrile After Purification
| Purification Method | Purity (%) | Wavelength (nm) |
| Column Chromatography followed by Crystallization | >95 | Not Specified |
| Isocratic HPLC | 99.35 | 254 |
| Isocratic HPLC | 99.96 | 280 |
| Gradient HPLC | 100.00 | 254 |
Data extracted from a study on the synthesis and purification of 7-iodo-1H-indole-3-carbonitrile.[1]
Experimental Protocols
Protocol 1: General Column Chromatography for 7-Iodoindole Derivatives
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
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Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent as the column runs to elute compounds with higher polarity.
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
For acid-sensitive compounds, add 1% triethylamine to the eluent.[1]
Protocol 2: Recrystallization of a 7-Iodoindole Derivative
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Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.
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Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
A common solvent system for the recrystallization of a 7-iodoindole derivative is an ethanol/hexane mixture.[1]
Mandatory Visualizations
Caption: Experimental workflow for the purification of 7-iodoindole derivatives.
Caption: cGAS-STING signaling pathway with inhibition by 7-iodoindole derivatives.
Caption: General protein kinase signaling pathway and its inhibition.
References
Removing unreacted (2-Iodophenyl)hydrazine from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted (2-Iodophenyl)hydrazine from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my reaction mixture when using (2-Iodophenyl)hydrazine?
A1: Besides your target product, the most common impurities are unreacted (2-Iodophenyl)hydrazine, the other starting material (aldehyde or ketone), and potentially side products from the reaction itself. In the case of the widely used Fischer indole synthesis, these side products can include isomeric indoles if an unsymmetrical ketone was used, as well as potential polymerized or oxidized materials, which often appear as colored impurities.[1]
Q2: What is the general strategy for purifying my product?
A2: A multi-step approach is typically most effective. This usually involves an initial liquid-liquid extraction to remove the bulk of the unreacted (2-Iodophenyl)hydrazine, followed by column chromatography to separate your product from other organic impurities. For solid products, crystallization can be an excellent final step to achieve high purity.
Q3: How can I remove the basic (2-Iodophenyl)hydrazine using extraction?
A3: You can take advantage of the basic nature of the hydrazine functional group. During your aqueous work-up, wash the organic layer containing your crude product with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[1] The acid will protonate the (2-Iodophenyl)hydrazine, forming a salt that is soluble in the aqueous layer and can thus be separated and removed. It is advisable to follow the acid wash with a saturated sodium bicarbonate wash to neutralize any remaining acid in the organic layer, and finally a brine wash.[1]
Q4: Will an acidic wash affect my desired product?
A4: This depends on the stability of your product. Many organic molecules are stable to a brief wash with dilute acid. However, if your product contains acid-sensitive functional groups, this method may not be suitable. It is always recommended to first test the stability of your product to the acidic conditions on a small scale.
Q5: What if I still see unreacted (2-Iodophenyl)hydrazine after an acid wash?
A5: While a single acid wash can be effective, multiple extractions will increase the removal efficiency.[2][3] If TLC or other analysis still shows a significant amount of the starting hydrazine, you can perform additional acid washes. However, for complete removal, column chromatography is often necessary.
Troubleshooting Guides
Issue 1: Unreacted (2-Iodophenyl)hydrazine remains after work-up.
Symptoms:
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A spot corresponding to (2-Iodophenyl)hydrazine is visible on the TLC plate of the crude product.
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NMR analysis of the crude product shows signals corresponding to (2-Iodophenyl)hydrazine.
Troubleshooting Steps:
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Optimize Acidic Extraction:
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Ensure the pH of the aqueous layer is acidic after mixing with the organic layer. You can test this with pH paper.
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Increase the number of acidic washes. Two to three washes with 1M HCl are often more effective than a single wash.
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Ensure vigorous mixing during the extraction to maximize the contact between the two phases.
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Column Chromatography:
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If extraction is insufficient, column chromatography is the next step. (2-Iodophenyl)hydrazine is a relatively polar compound and should separate from less polar products on a silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexane.
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Issue 2: Product degradation during purification.
Symptoms:
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Formation of colored impurities during column chromatography.
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Low recovery of the desired product after purification.
Troubleshooting Steps:
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Deactivate Silica Gel: If your product is acid-sensitive, the inherent acidity of silica gel can cause degradation. Before running your column, flush it with your starting eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica.
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Use Alumina: As an alternative to silica gel, neutral or basic alumina can be used for the chromatography of acid-sensitive compounds.
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Inert Atmosphere: If your product is sensitive to air (oxidation), perform the purification steps under an inert atmosphere of nitrogen or argon.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Recovery Yield (%) | Typical Final Purity (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Acid Wash) | >95% (of product) | Moderate | Removes bulk basic impurities; quick and inexpensive. | May not remove all of the unreacted hydrazine; potential for product degradation with acid-sensitive compounds. |
| Column Chromatography (Silica Gel) | 60 - 90 | >98 | Good separation of compounds with different polarities. | Can be time-consuming; potential for product loss on the column; silica can be acidic. |
| Crystallization | 50 - 75 | >99 | Yields highly pure crystalline material; scalable. | Requires a solid crude product; yield loss in the mother liquor.[1] |
| Preparative HPLC | 40 - 70 | >99.5 | Excellent separation of closely eluting isomers. | Expensive; limited scale; involves large solvent volumes.[1] |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of (2-Iodophenyl)hydrazine
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat (Optional): Repeat steps 2-4 for a more thorough extraction.
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Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.
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Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
References
Technical Support Center: The Fischer Indole Synthesis with Substituted Hydrazines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the Fischer indole synthesis when using substituted hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and why is steric hindrance a concern?
The Fischer indole synthesis is a versatile and widely used chemical reaction to synthesize indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[1]
Steric hindrance becomes a significant issue when bulky substituents are present on either the arylhydrazine or the carbonyl compound. This steric bulk can impede the key bond-forming steps of the reaction, leading to lower yields or complete reaction failure.[3]
Q2: How do bulky substituents on the arylhydrazine affect the reaction outcome?
Bulky substituents on the arylhydrazine, particularly at the ortho positions, can significantly hinder the reaction. This is due to a number of factors:
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Inhibition of Hydrazone Formation: Steric clash between the substituents on the hydrazine and the carbonyl compound can slow down or prevent the initial formation of the hydrazone intermediate.
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Impeding the[2][2]-Sigmatropic Rearrangement: This crucial step requires a specific spatial arrangement of the atoms. Bulky groups can create unfavorable steric interactions, raising the energy barrier for this rearrangement and thus reducing the reaction rate and overall yield.
-
Influencing Regioselectivity: When an unsymmetrical ketone is used, steric hindrance can dictate the direction of enamine formation, leading to a preference for the less sterically hindered indole regioisomer.
Q3: My Fischer indole synthesis with a substituted hydrazine is failing or giving a very low yield. What are the likely causes related to steric hindrance?
Low yields or reaction failure in the Fischer indole synthesis with substituted hydrazines can often be attributed to steric hindrance.[3] Key factors to consider are:
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Bulky Ortho-Substituents on the Hydrazine: Substituents at the positions adjacent to the hydrazine group can physically block the approach of the carbonyl compound and hinder the necessary conformational changes for the key rearrangement step.
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Sterically Demanding Carbonyl Compounds: The use of ketones with large alkyl or aryl groups, especially at the α-position, can create significant steric congestion around the reaction center.
-
Sub-optimal Reaction Conditions: Standard conditions may not be sufficient to overcome the activation energy barrier imposed by steric hindrance. Higher temperatures or more potent acid catalysts may be required.[2]
Troubleshooting Guides
Problem 1: Low or No Indole Formation with an ortho-Substituted Phenylhydrazine
Symptoms:
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Thin-layer chromatography (TLC) analysis shows unreacted starting materials (hydrazine and ketone).
-
Formation of a complex mixture of byproducts with little to no desired indole product.
-
Low isolated yield of the target indole.
Possible Cause:
Steric hindrance from the ortho-substituent on the phenylhydrazine is likely inhibiting the key[2][2]-sigmatropic rearrangement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields with ortho-substituted hydrazines.
Solutions and Experimental Protocols:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier increased by steric hindrance. Consider switching to a higher-boiling solvent like toluene or xylene.
-
Use a Stronger Acid Catalyst: Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) can be more effective in promoting the reaction with sterically hindered substrates.[4]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[5]
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis [5]
-
In a microwave-safe vial, combine the substituted phenylhydrazine (1.0 mmol), the ketone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA).
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Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a power of 600 W for 3-5 minutes.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Problem 2: Formation of an Undesired Regioisomer with an Unsymmetrical Ketone
Symptoms:
-
NMR and/or GC-MS analysis of the product mixture shows the presence of two or more indole isomers.
-
The major isomer is the one resulting from the reaction at the less sterically hindered α-carbon of the ketone.
Possible Cause:
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by both steric and electronic factors. Steric hindrance often directs the cyclization to the less substituted side of the ketone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for controlling regioselectivity.
Solutions and Experimental Protocols:
-
Vary the Acid Catalyst: The choice of acid can influence the product ratio. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).
-
Introduce a Bulky Protecting Group: Temporarily introducing a bulky protecting group on the hydrazine nitrogen can sometimes influence the direction of the cyclization.
Experimental Protocol: Fischer Indole Synthesis with p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone [6]
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).
-
Add glacial acetic acid (2 g, ~0.03 mol) to the mixture.
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Reflux the mixture with stirring for 2.25 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute with water and extract with chloroform (3 x 100 mL).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.
-
Data Presentation
The following tables summarize the effect of substituents on the yield of the Fischer indole synthesis.
Table 1: Effect of Hydrazine Substitution on Indole Yield
| Entry | Hydrazine | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| 1 | Phenylhydrazine | Acetone | Acetic Acid | 75 | [6] |
| 2 | p-Tolylhydrazine | Acetone | Acetic Acid | 82 | [6] |
| 3 | o-Tolylhydrazine | Acetone | Acetic Acid | 65 | [6] |
| 4 | 2,6-Dimethylphenylhydrazine | Cyclohexanone | Benzene (reflux) | 45 | [7] |
| 5 | p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid (reflux, 1.5h) | 10 | [8] |
| 6 | p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl (4h) | 30 | [8] |
Table 2: Effect of Ketone Structure on Indole Yield with Phenylhydrazine
| Entry | Ketone | Acid Catalyst | Yield (%) | Reference |
| 1 | Acetone | Acetic Acid | 75 | [6] |
| 2 | Cyclohexanone | Acetic Acid | 85 | [6] |
| 3 | Propiophenone | Polyphosphoric Acid | 90 | [2] |
| 4 | Isobutyl methyl ketone | Polyphosphoric Acid | 78 | [2] |
Visualizations
Caption: Key steps in the Fischer indole synthesis mechanism.
Caption: Logical relationship between steric hindrance and reaction yield.
References
Alternative solvents for reactions with (2-Iodophenyl)hydrazine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodophenyl)hydrazine HCl. The information is designed to address specific issues encountered during experimental work, with a focus on selecting alternative solvents for reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with (2-Iodophenyl)hydrazine HCl?
The most commonly employed solvents for reactions involving (2-Iodophenyl)hydrazine HCl, particularly for the Fischer indole synthesis, are protic solvents like ethanol and acetic acid. Acetic acid can often serve as both a solvent and a catalyst. The choice of solvent is closely linked to the acid catalyst used. Brønsted acids such as HCl, H₂SO₄, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride, are frequently used to catalyze these reactions.
Q2: My reaction with (2-Iodophenyl)hydrazine HCl is not proceeding as expected in ethanol. What alternative solvents can I try?
If you are encountering issues with ethanol, several alternative solvents can be considered, depending on the specific reaction. For the Fischer indole synthesis, options include:
-
Acetic Acid: Can serve as both a solvent and a catalyst, often used for refluxing the reaction mixture.
-
Toluene: A non-polar aprotic solvent that can be effective, especially when used with a strong acid catalyst like polyphosphoric acid (PPA).
-
Dimethyl Sulfoxide (DMSO) / Acetic Acid / Water mixtures: This combination has been shown to be effective in continuous flow synthesis of indoles, potentially offering better control over reaction conditions.
-
Ionic Liquids: SO3H-functionalized ionic liquids have been used as catalysts in aqueous media for Fischer indole synthesis, offering a "green" chemistry approach.
-
Solvent-Free Conditions: In some cases, the Fischer indole synthesis can be performed in the absence of a solvent by heating the reactants with a solid acid catalyst.
Q3: How does the choice of solvent affect the Fischer indole synthesis with (2-Iodophenyl)hydrazine HCl?
The solvent can influence the reaction in several ways:
-
Solubility of Reactants: (2-Iodophenyl)hydrazine HCl has limited solubility in many non-polar organic solvents. The chosen solvent must adequately dissolve both the hydrazine salt and the carbonyl compound to ensure a homogenous reaction mixture.
-
Reaction Temperature: The boiling point of the solvent will determine the maximum temperature achievable at atmospheric pressure, which can significantly impact the reaction rate.
-
Stabilization of Intermediates: The polarity of the solvent can affect the stability of charged intermediates in the reaction mechanism.
-
Catalyst Activity: The solvent can modulate the activity of the acid catalyst.
Q4: Are there any known issues with using aprotic solvents for reactions with (2-Iodophenyl)hydrazine HCl?
While polar aprotic solvents like DMF and DMSO can be used, their application in the Fischer indole synthesis with (2-Iodophenyl)hydrazine HCl is less common than protic solvents. Potential issues could include:
-
Side Reactions: The reactivity of some aprotic solvents could lead to unwanted side reactions, especially at elevated temperatures.
-
Work-up and Purification: High-boiling point aprotic solvents like DMF and DMSO can be difficult to remove during the work-up procedure.
-
Catalyst Compatibility: The choice of acid catalyst must be compatible with the aprotic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Solubility of (2-Iodophenyl)hydrazine HCl | The solvent is not polar enough to dissolve the hydrochloride salt. | 1. Switch to a more polar protic solvent like ethanol or acetic acid.2. Consider using a mixture of solvents, for example, ethanol/water.3. If using the free base form of the hydrazine is an option, it may exhibit better solubility in a wider range of organic solvents. |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient temperature or reaction time.2. Degradation of starting material or product.3. Inappropriate choice of acid catalyst for the chosen solvent. | 1. Switch to a higher boiling point solvent to increase the reaction temperature.2. Use microwave-assisted synthesis to potentially improve yields and reduce reaction times.3. Screen different Brønsted or Lewis acid catalysts to find one that is optimal for your solvent system.4. Ensure the reaction is performed under an inert atmosphere if degradation is suspected. |
| Formation of Multiple Products | For unsymmetrical ketones, cyclization can occur on either side of the carbonyl group. | The solvent and the choice of acid catalyst can influence the regioselectivity of the cyclization. Experiment with different solvent/catalyst combinations to favor the desired isomer. |
| Difficult Product Purification | The use of a high-boiling point solvent (e.g., DMF, DMSO) makes its removal challenging. | 1. During work-up, perform multiple aqueous washes to extract the high-boiling point solvent.2. Consider alternative purification methods such as crystallization or column chromatography with a suitable eluent system. |
Solvent Selection Guide
The following table provides a qualitative comparison of alternative solvents for reactions with (2-Iodophenyl)hydrazine HCl, primarily focusing on the Fischer indole synthesis.
| Solvent | Type | Typical Reaction Temperature | Advantages | Disadvantages |
| Ethanol | Protic | Reflux (~78 °C) | Good solubility for the HCl salt, readily available, easy to remove. | Lower reaction temperature may lead to longer reaction times. |
| Acetic Acid | Protic, Acidic | Reflux (~118 °C) | Acts as both solvent and catalyst, higher reaction temperature. | Can be corrosive, may require neutralization during work-up. |
| Toluene | Aprotic, Non-polar | Reflux (~111 °C) | Higher reaction temperature, can be used with strong acid catalysts like PPA. | Poor solubility of the HCl salt may require using the free base or a phase-transfer catalyst. |
| DMSO/AcOH/H₂O | Mixture | Variable (e.g., in flow chemistry) | Can offer improved reaction control and yields. | Complex solvent system, DMSO can be difficult to remove. |
| Ionic Liquids | Ionic | Variable | "Green" solvent, can be recycled. | Can be expensive, may require specialized work-up procedures. |
| None (Solvent-Free) | N/A | High Temperature | Environmentally friendly, simplified work-up. | Requires thermally stable reactants, may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis in Acetic Acid
This protocol describes a general procedure for the synthesis of an indole derivative from (2-Iodophenyl)hydrazine HCl and a ketone using acetic acid as the solvent and catalyst.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine (2-Iodophenyl)hydrazine HCl (1.0 equivalent) and the desired ketone (1.1-1.2 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Caption: A workflow diagram to guide the selection of an alternative solvent.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Technical Support Center: Monitoring Fischer Indole Synthesis by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of the Fischer indole synthesis using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of the Fischer indole synthesis in a question-and-answer format.
Q1: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1][2]
-
Solution: Dilute your sample before spotting it on the plate. Run the separation again with a more diluted sample solution.[1]
-
-
Inappropriate Solvent System: The polarity of your solvent system might not be suitable for the compounds being analyzed.[2]
-
Solution: Try a new solvent system with different polarity. For instance, if your compounds are streaking and have low Rf values, increase the polarity of the eluent.
-
-
Acidic or Basic Nature of Compounds: Indoles and their precursors can be acidic or basic, leading to interactions with the silica gel and causing streaking.
-
Solution: For acid-sensitive compounds, consider adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia in methanol (1–10%) to the mobile phase. For base-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) can help.[1]
-
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF, DMSO, or pyridine, it can cause streaking.
-
Solution: After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[3]
-
Q2: I don't see any spots on my developed TLC plate, or the spots are very faint. What should I do?
A2: The absence of visible spots can be due to several reasons:
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Low Sample Concentration: The concentration of your compounds might be too low to be detected.[1][2]
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Ineffective Visualization Method: Your compounds may not be UV-active.
-
Solution: Use a chemical stain to visualize the spots. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[4] Other general stains like p-anisaldehyde, vanillin, or potassium permanganate can also be used.[4] An iodine chamber is another effective, semi-destructive visualization method.[4]
-
-
Reaction Failure: It's possible that the reaction has not proceeded as expected, and there is no product to detect.[2]
-
Solution: Re-evaluate your reaction conditions, such as the catalyst, temperature, and reaction time.
-
-
Solvent Level in Developing Chamber: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of moving up the plate.[1][2]
-
Solution: Ensure the solvent level is always below the baseline where the samples are spotted.
-
Q3: My starting material and product have very similar Rf values, making it difficult to monitor the reaction's progress. How can I improve the separation?
A3: Poor separation between the starting material and product can be addressed by:
-
Changing the Solvent System: Experiment with different solvent systems to find one that provides better resolution. You can vary the ratio of the solvents or try a completely new combination of polar and non-polar solvents.[5]
-
Using a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material spot, can help in determining if the reaction is complete. If the reaction is complete, you will see a single spot for the product in the reaction lane and a "snowman" shape in the co-spot lane, indicating the presence of both the starting material and the product.[5]
-
Two-Dimensional TLC: For complex mixtures or compounds that are unstable on silica gel, 2D TLC can be a useful technique. After running the plate in one direction, it is turned 90 degrees and run again in a different solvent system. If a compound is stable, it will appear on the diagonal. Decomposing compounds will appear below the diagonal.[5]
Q4: I am observing multiple unexpected spots on my TLC plate. What could be the reason?
A4: The appearance of unexpected spots can be due to:
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Side Reactions: The Fischer indole synthesis can sometimes lead to side products, such as aldol condensation products or Friedel-Crafts products.[6]
-
Solution: Optimizing reaction conditions like temperature and catalyst can help minimize side reactions. Purifying the intermediate hydrazone before cyclization may also lead to a cleaner reaction.[6]
-
-
Contamination: Accidental contamination of the TLC plate by dropping organic compounds or touching the surface with bare hands can result in extra spots.[2]
-
Solution: Handle TLC plates carefully, holding them by the edges.
-
-
Decomposition on Silica Gel: Some compounds may be unstable on the acidic silica gel surface.[5]
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Solution: Running a 2D TLC can help determine if your compound is decomposing.[5] If so, you might consider using a different stationary phase, like alumina, or adding a base to the eluent to neutralize the silica.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring the Fischer indole synthesis by TLC?
A1: A common starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. A typical ratio to start with is 7:3 or 8:2 (hexane:ethyl acetate). The polarity can then be adjusted based on the observed separation. For more polar compounds, a small amount of methanol in dichloromethane can be effective.[7]
Q2: How can I visualize indole compounds on a TLC plate?
A2: Indoles are often UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[4] For more specific and sensitive detection, Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and hydrochloric acid) is an excellent choice, as it reacts with indoles to form characteristically colored spots, usually blue or purple.[4] Other general stains like p-anisaldehyde, vanillin, and potassium permanganate can also be used.[4]
Q3: What are the expected relative Rf values for the starting materials, intermediate, and product?
A3: In a typical Fischer indole synthesis on a silica gel TLC plate:
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Starting Materials (Arylhydrazine and Carbonyl Compound): These will have their own characteristic Rf values. Generally, the carbonyl compound is less polar than the hydrazine.
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Intermediate (Hydrazone): The hydrazone intermediate is typically less polar than the starting arylhydrazine and will have a higher Rf value.
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Product (Indole): The final indole product is often less polar than the hydrazone and will usually have the highest Rf value among the key reaction components.
Q4: How do I prepare a sample of my reaction mixture for TLC analysis?
A4: To prepare a sample for TLC, take a small aliquot (a drop or two) from the reaction mixture using a capillary tube or a glass pipette. Dissolve this aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane in a small vial. The concentration should be such that you get clear, round spots without streaking.
Data Presentation
Table 1: Representative Rf Values for Fischer Indole Synthesis Components
| Compound Type | Example Compound | Solvent System (v/v) | Approximate Rf Value |
| Arylhydrazine | Phenylhydrazine | Hexane:Ethyl Acetate (7:3) | 0.2 - 0.4 |
| Carbonyl | Acetophenone | Hexane:Ethyl Acetate (7:3) | 0.5 - 0.7 |
| Hydrazone Intermediate | Acetophenone phenylhydrazone | Hexane:Ethyl Acetate (7:3) | 0.6 - 0.8 |
| Indole Product | 2-Phenylindole | Hexane:Ethyl Acetate (7:3) | 0.7 - 0.9 |
| Indole Product | Indole | isopropanol–25% NH3–water (8:1:1) | ~0.88[8] |
| Indole Product | Indoleacetic acid | isopropanol–25% NH3–water (8:1:1) | ~0.53[8] |
| Indole Product | 2,3,3,5-Tetramethylindolenine | Toluene:Acetone (10:2) | 0.44[9] |
| Indole Product | 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-cabazole | Toluene:Acetone (9:1) | 0.2[9] |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, temperature, and other experimental conditions. This table provides approximate values for guidance.
Experimental Protocols
Detailed Methodology for Monitoring Fischer Indole Synthesis by TLC
-
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Reaction mixture
-
Starting materials (arylhydrazine and carbonyl compound) for reference
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Eluent (e.g., Hexane:Ethyl Acetate, 7:3 v/v)
-
Visualization tools: UV lamp (254 nm), staining solution (e.g., Ehrlich's reagent), iodine chamber, heat gun.
-
-
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to help saturate the chamber with solvent vapors. Close the chamber with the lid and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer. Mark three small, evenly spaced points on this line for spotting.
-
Spot the TLC Plate:
-
Lane 1 (Starting Material): Using a clean capillary tube, spot a dilute solution of your starting arylhydrazine.
-
Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, using a new capillary tube, spot the reaction mixture directly on top of the starting material spot.
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Lane 3 (Reaction Mixture): With a new capillary tube, spot the diluted reaction mixture.
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Ensure the spots are small and concentrated (1-2 mm in diameter). Allow the solvent to evaporate completely from the spots.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Monitor Development: Let the solvent front move up the plate until it is about 1 cm from the top.
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Mark the Solvent Front and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.
-
Visualize the Spots:
-
UV Light: Place the dried plate under a UV lamp (254 nm) and circle any visible dark spots with a pencil.
-
Staining: If spots are not UV-active or for better visualization, use a chemical stain. For indoles, dip the plate into Ehrlich's reagent, then gently heat with a heat gun until colored spots appear. Alternatively, place the plate in an iodine chamber until spots become visible.
-
-
-
Analyze the Results:
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot from the baseline by the distance traveled by the solvent front from the baseline.
-
Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Mandatory Visualization
Caption: Workflow for TLC monitoring of Fischer indole synthesis and troubleshooting.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. akjournals.com [akjournals.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of (2-Iodophenyl)hydrazine Hydrochloride: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate characterization of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of (2-Iodophenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. Alternative analytical techniques are also discussed to provide a holistic overview of available characterization methodologies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for assessing the purity and stability of this compound. Its high resolving power allows for the effective separation of the main compound from potential impurities, including starting materials, by-products, and degradation products. Two primary reversed-phase HPLC approaches are presented here: a direct analysis method and a method involving pre-column derivatization for enhanced sensitivity.
A direct, gradient HPLC method is often suitable for routine purity assessments and quantification. For trace-level analysis or when dealing with complex matrices, a derivatization approach can significantly improve detection limits and chromatographic performance.
Table 1: Comparison of HPLC Methods for Phenylhydrazine Analysis
| Parameter | Method A: Direct Gradient Analysis | Method B: Pre-column Derivatization |
| Principle | Separation of the polar analyte on a C18 column using a gradient elution of an acidified aqueous mobile phase and an organic modifier. | Conversion of the hydrazine to a less polar and more chromophoric hydrazone, followed by reversed-phase separation. |
| Typical Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). |
| Detection (UV) | ~254 nm | ~350-360 nm (depending on derivatizing agent) |
| Advantages | Simple, rapid, and requires minimal sample preparation. Good for purity profiling of the bulk material. | Increased sensitivity and selectivity. Useful for detecting trace amounts of this compound. |
| Disadvantages | May have lower sensitivity for trace impurities compared to derivatization methods. | Requires an additional sample preparation step, which can introduce variability. The derivatization reaction must be optimized for completeness. |
Experimental Protocols
Method A: Direct Gradient HPLC Analysis
This method is adapted from established procedures for similar halogenated phenylhydrazine compounds and is suitable for determining the purity of this compound and identifying potential process-related impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
2. Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Potential impurities to monitor include starting materials like 2-iodoaniline and positional isomers such as (3-iodophenyl)hydrazine and (4-iodophenyl)hydrazine.
Method B: Pre-column Derivatization with Salicylaldehyde
This method enhances the detection of this compound by converting it to a more stable and UV-active hydrazone derivative.
1. Derivatization Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
To 1 mL of the stock solution, add 0.5 mL of a 1% (w/v) solution of salicylaldehyde in methanol.
-
Heat the mixture at 60 °C for 20 minutes in a sealed vial.
-
Allow the solution to cool to room temperature.
2. Sample Preparation:
-
Dilute the derivatized solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (40:60, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 355 nm
Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Alternative and Complementary Analytical Techniques
While HPLC is the primary method for purity determination, a comprehensive characterization often involves orthogonal techniques to confirm the structure and identify all potential impurities.
Table 2: Alternative Analytical Methods
| Technique | Application | Experimental Insights |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities. | Direct infusion or LC-MS can be employed. Electrospray ionization (ESI) is a suitable soft ionization technique. The expected m/z for the free base [M+H]⁺ is approximately 234.97. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure confirmation and identification of isomeric impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) will provide characteristic signals for the phenyl ring protons and carbons, as well as the hydrazine moiety. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic peaks for N-H stretching of the hydrazine group and aromatic C-H and C=C stretching will be observed. |
| Gas Chromatography (GC) | Analysis of volatile impurities. | Due to the low volatility of the hydrochloride salt, derivatization is typically required to convert the analyte into a more volatile form. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
By employing a combination of these analytical techniques, researchers and drug development professionals can ensure a thorough and accurate characterization of this compound, leading to greater confidence in the quality and consistency of their research and manufacturing processes.
A Comparative Analysis of (2-Iodophenyl)hydrazine and Other Substituted Phenylhydrazines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2-Iodophenyl)hydrazine with other common substituted phenylhydrazines, including chloro, bromo, methyl, and nitro derivatives. The focus is on their physicochemical properties and relative performance in the widely utilized Fischer indole synthesis, supported by experimental data and detailed protocols.
Introduction to Substituted Phenylhydrazines
Phenylhydrazine and its derivatives are versatile reagents in organic chemistry, most notably for their role in the Fischer indole synthesis, a cornerstone reaction for constructing the indole nucleus found in numerous pharmaceuticals and natural products.[1][2] The substituent on the phenyl ring significantly influences the reagent's stability, nucleophilicity, and reactivity, thereby affecting reaction pathways and yields.[3] This guide focuses on comparing ortho-iodinated phenylhydrazine with other substituted analogues to aid researchers in selecting the optimal reagent for their synthetic targets.
Physicochemical Properties
The physical and chemical properties of phenylhydrazines are foundational to their handling, storage, and reactivity. The nature and position of the substituent on the phenyl ring alter key characteristics such as molecular weight, melting point, and stability. A summary of these properties for (2-Iodophenyl)hydrazine and other selected analogues is presented below.
| Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |
| (2-Iodophenyl)hydrazine | C₆H₇IN₂ | 234.04 | Solid | N/A |
| (2-Chlorophenyl)hydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.04 | Solid | N/A |
| (3-Bromophenyl)hydrazine | C₆H₇BrN₂ | 187.04 | N/A | N/A |
| (4-Bromophenyl)hydrazine | C₆H₇BrN₂ | 187.04 | N/A | N/A |
| (4-Nitrophenyl)hydrazine | C₆H₇N₃O₂ | 153.14 | Orange-red needles/leaflets | N/A |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow crystals/oily liquid | ~19.5 |
| Phenylhydrazine hydrochloride | C₆H₉ClN₂ | 144.60 | White to pale yellow crystalline powder | 230-232 (decomposes) |
Data sourced from PubChem and commercial suppliers.[4][5][6][7][8][9][10] Note: Phenylhydrazines can be unstable and may turn yellow to dark red upon exposure to air.[11] They are often supplied and used as more stable hydrochloride salts.
Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazone (derived from a phenylhydrazine and a ketone or aldehyde) into an indole.[1][12] The reaction's success and yield are highly dependent on the electronic properties of the substituent on the phenylhydrazine ring.
Mechanism Overview: The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: Condensation of the substituted phenylhydrazine with a carbonyl compound.[2]
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.[1]
-
[1][1]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement forms a new C-C bond and breaks the N-N bond.[1][3] This is often the rate-determining step.[12]
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to form the final aromatic indole product.[1]
Caption: General mechanism of the Fischer Indole Synthesis.
Influence of Substituents: The electronic nature of the substituent on the phenyl ring has a profound effect on the reactivity of the hydrazine and the stability of the intermediates.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) decrease the nucleophilicity of the hydrazine nitrogen atoms.[13] This can make the initial hydrazone formation slower and can disfavor the key[1][1]-sigmatropic rearrangement, often leading to lower yields. For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone to form 2,3,3-trimethyl-5-nitroindolenine results in a very low yield of 10-30% even under harsh conditions.[12]
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the ring and the nucleophilicity of the hydrazine. While this can facilitate the initial steps, strong EDGs can also lead to undesired side reactions. Computational studies have shown that electron-donating substituents can divert the reaction pathway towards heterolytic N-N bond cleavage, which precludes the desired rearrangement and leads to reaction failure.[3]
-
Halogens (e.g., -I, -Br, -Cl): Halogens are inductively electron-withdrawing but can also donate electron density through resonance. Their overall effect can be complex. The presence of halogens like iodine in (2-Iodophenyl)hydrazine provides a valuable synthetic handle. The carbon-iodine bond can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) after the indole core has been formed, allowing for further molecular diversification.
Caption: Influence of substituents on Fischer Indole Synthesis pathways.
Comparative Performance Data
Quantitative comparison of yields can be challenging due to variations in reaction conditions across different studies. However, the following table summarizes representative data to illustrate the impact of substitution.
| Phenylhydrazine Derivative | Carbonyl Partner | Catalyst/Solvent | Product | Yield (%) | Reference |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-trimethyl-5-nitroindolenine | 30 | [12] |
| Phenylhydrazine | Cyclohexanone | Glacial acetic acid | Tetrahydrocarbazole | 50 | [14] |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Minor Product* | [15] |
*In this case, the major product was an "abnormal" 6-chloroindole resulting from substitution, highlighting how substituents can dramatically alter reaction outcomes.[15]
Experimental Protocols
The following are generalized procedures for hydrazone formation and the subsequent Fischer indole synthesis.
A. General Protocol for Phenylhydrazone Formation
This initial step is crucial and involves the condensation of the phenylhydrazine with a carbonyl compound.
-
Materials:
-
Substituted phenylhydrazine (or its hydrochloride salt) (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Acid catalyst (if not using acetic acid as solvent, e.g., a few drops of HCl)
-
-
Procedure:
-
Dissolve the substituted phenylhydrazine (or its salt) in the chosen solvent in a round-bottom flask.
-
If using the hydrochloride salt, a base like sodium acetate may be added to liberate the free hydrazine.
-
Add the aldehyde or ketone to the solution.
-
If required, add the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. Reaction progress can be monitored by TLC.
-
The hydrazone product often precipitates from the solution upon formation or after cooling.
-
Collect the solid product by filtration, wash with a cold solvent, and dry. The crude hydrazone can be used directly in the next step or purified by recrystallization.[2]
-
B. General Protocol for Fischer Indole Synthesis (Cyclization)
This step converts the isolated phenylhydrazone into the indole product.
-
Materials:
-
Substituted phenylhydrazone (1.0 eq)
-
Acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), H₂SO₄, or p-toluenesulfonic acid)
-
Solvent (e.g., glacial acetic acid, toluene, ethanol)
-
-
Procedure:
-
Combine the phenylhydrazone and the solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the acid catalyst. The choice and amount of catalyst are critical and often require optimization.[1][2]
-
Heat the reaction mixture to reflux. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. Typically, the mixture is poured into water or ice and neutralized with a base (e.g., NaHCO₃, NaOH).
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Caption: A typical experimental workflow for the Fischer Indole Synthesis.
Conclusion
The choice of substituent on a phenylhydrazine reagent is a critical parameter that dictates the outcome of the Fischer indole synthesis.
-
(2-Iodophenyl)hydrazine and other halogenated derivatives offer a balance of reactivity and functionality, providing a valuable synthetic handle for post-synthesis modifications.
-
Electron-withdrawing groups , such as nitro, significantly decrease reactivity and often result in lower yields, requiring more forceful reaction conditions.[13]
-
Electron-donating groups can enhance nucleophilicity but carry the risk of promoting alternative reaction pathways that lead to failure of the indolization.[3]
Researchers should carefully consider these electronic effects in the context of their specific carbonyl substrate and desired indole product to optimize reaction conditions and achieve the desired synthetic outcome.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Iodophenyl)hydrazine | C6H7IN2 | CID 1381941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Bromophenyl)hydrazine | C6H7BrN2 | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemiis.com [chemiis.com]
- 11. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to (2-Iodophenyl)hydrazine for indole synthesis
A Comparative Guide to Alternative Reagents for Indole Synthesis
For researchers, scientists, and drug development professionals seeking alternatives to (2-Iodophenyl)hydrazine for indole synthesis, a variety of powerful methods are available. This guide provides an objective comparison of prominent synthetic routes, including the classic Fischer, Nenitzescu, and Bischler-Möhlau syntheses, alongside modern transition-metal-catalyzed approaches like the Larock indole synthesis and a rhodium-catalyzed C-H activation strategy. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, with supporting experimental data and detailed protocols.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative indole derivatives using various methods, offering a comparative overview of their performance under reported conditions.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis (Classical) | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically)[1][2] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂ | DMF | 100 | 24 | 81 |
Table 2: Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |
| None | Acetonitrile | Reflux | 24 h | 45 |
| ZnCl₂ (10) | CH₂Cl₂ | rt | 4 h | 85[3] |
| Sc(OTf)₃ (10) | CH₂Cl₂ | rt | 1 h | 92 |
| ZnI₂ (8) | CPME | rt | 40 min | 61[4] |
| FeCl₃ (8) | CPME | rt | 40 min | 47[4] |
Table 3: Rhodium-Catalyzed Indole Synthesis from N-Acetyl-N-phenylhydrazine and Diphenylacetylene
| Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [RhCpCl₂]₂ | CsOAc | DCE | 80 | 24 | 95 |
| [RhCpCl₂]₂ | NaOAc | DCE | 80 | 24 | 88 |
| [Ru(p-cymene)Cl₂]₂ | CsOAc | DCE | 80 | 24 | 45 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fischer Indole Synthesis of 2-Phenylindole[1]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
A solution of 52.5 g (0.5 mole) of phenylhydrazine in 300 mL of 95% ethanol is prepared in a 1-L flask.
-
To this, 60 g (0.5 mole) of freshly distilled acetophenone is added.
-
The mixture is heated to boiling, and 5 mL of glacial acetic acid is added.
-
The solution is refluxed for 15 minutes.
-
Upon cooling, the phenylhydrazone crystallizes. It is collected by filtration, washed with 50 mL of 75% ethanol, and then with 25 mL of 95% ethanol.
-
The yield of acetophenone phenylhydrazone is 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride is placed in a 1-L beaker.
-
The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes.
-
The beaker is removed from the bath, and the mixture is stirred for 5 minutes.
-
To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.
-
The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol.
-
The hot mixture is decolorized with Norit and filtered.
-
After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[1]
Step 1: Synthesis of N-Phenacylanilines
-
Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate.
-
The mixture is allowed to react in the solid state for 3 hours at room temperature.
Step 2: Microwave-Assisted Cyclization
-
A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.
-
A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to yields of 52-75%.
Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate[4]
-
Two separate solutions are prepared. Solution A consists of the enamine (1.0 mmol) dissolved in the chosen solvent (e.g., 5 mL of CPME). Solution B consists of 1,4-benzoquinone (1.0 mmol) and the Lewis acid catalyst (e.g., 0.08 mmol of ZnCl₂) dissolved in the same solvent.
-
Solution A is added to Solution B with stirring at room temperature.
-
The reaction is stirred for a specified time (e.g., 40 minutes) and can be monitored by TLC.
-
The product is isolated by filtration.
Larock Indole Synthesis of 2,3-Disubstituted Indoles[5]
-
To a reaction vessel is added o-iodoaniline (1.0 equiv), the disubstituted alkyne (1.1 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous DMF is added, and the mixture is heated to 100°C for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Rhodium-Catalyzed C-H Activation for Indole Synthesis
-
To an oven-dried screw-cap tube, add the arylhydrazine derivative (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and CsOAc (0.4 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) is added.
-
The mixture is stirred at 80°C for 24 hours.
-
After cooling, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The reaction pathway of the Fischer Indole Synthesis.
Caption: Catalytic cycle of the Larock Indole Synthesis.
Caption: Reaction pathway of the Nenitzescu Indole Synthesis.
Caption: Catalytic cycle for Rhodium-catalyzed indole synthesis.
References
The Buchwald-Hartwig Amination: A Modern Alternative for N-Aryl Hydrazine Synthesis
A comparative guide for researchers, scientists, and drug development professionals on the synthesis of N-aryl hydrazines, evaluating the palladium-catalyzed Buchwald-Hartwig amination against traditional and alternative methods.
N-aryl hydrazines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has traditionally been dominated by methods such as the diazotization of anilines followed by reduction, a process often encumbered by the use of harsh reagents and the generation of significant waste. In the quest for milder, more efficient, and versatile synthetic routes, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful alternative. This guide provides an objective comparison of the Buchwald-Hartwig amination with its primary alternative, the copper-catalyzed Ullmann condensation, for the synthesis of N-aryl hydrazines, supported by experimental data and detailed protocols.
Performance Comparison: Buchwald-Hartwig vs. Ullmann
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of N-aryl hydrazines often depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions. The following tables summarize quantitative data from literature to facilitate a direct comparison.
Table 1: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation for the Synthesis of N-Aryl Hydrazines
| Feature | Buchwald-Hartwig Amination (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) | Traditional Method (Diazotization of Aniline) |
| Catalyst | Palladium complexes with phosphine ligands | Copper salts, often with ligands | Not applicable (uses stoichiometric reagents) |
| Reaction Temperature | Generally milder (often room temp. to 110 °C) | Typically higher (often >100 °C, sometimes up to 180 °C)[1][2] | Low temperature for diazotization (0-5 °C), then reduction |
| Substrate Scope | Broad, including electron-rich and -poor aryl chlorides, bromides, and triflates[3] | Effective for aryl iodides and bromides; chlorides are less reactive[1][4] | Dependent on the stability of the diazonium salt |
| Functional Group Tolerance | Generally high, but sensitive to some strong bases | Can be limited by high temperatures and stoichiometric bases | Limited by the strongly acidic and reducing conditions |
| Key Advantages | Milder conditions, broad substrate scope, high yields | Lower catalyst cost (copper vs. palladium) | Well-established, inexpensive starting materials |
| Key Disadvantages | Higher catalyst cost, potential for side reactions (e.g., denitrogenation) | Harsher reaction conditions, often requires activated aryl halides | Use of explosive diazonium intermediates, significant waste generation[3] |
Table 2: Experimental Data for the Synthesis of Phenylhydrazine Derivatives
| Entry | Aryl Halide | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Buchwald-Hartwig | [Pd(o-tolyl)3]2 / CyPF-tBu | KOH | Toluene | 100 | 18 | 95 | [3] |
| 2 | 4-Bromoanisole | Buchwald-Hartwig | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 100 | 16 | 84 | [5] |
| 3 | 4-Iodotoluene | Ullmann | CuI / picolinic acid | Cs2CO3 | DMSO | 80 | 24 | 87 | [6] |
| 4 | Iodobenzene | Ullmann | CuI / N-Boc-hydrazine | Cs2CO3 | Dioxane | 100 | 24 | 85 | [7] |
| 5 | Aniline (via diazotization) | Traditional | NaNO2, HCl, SnCl2 | - | Water | 0 -> RT | 3 | 98 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of synthetic procedures. Below are representative experimental protocols for the Buchwald-Hartwig amination and the Ullmann condensation for N-aryl hydrazine synthesis.
Buchwald-Hartwig Amination Protocol
This protocol is adapted from a procedure for the palladium-catalyzed coupling of hydrazine with aryl chlorides.[3]
Materials:
-
Aryl chloride (1.0 mmol)
-
Hydrazine hydrate (2.0 mmol)
-
Pd[P(o-tolyl)3]2 (0.0008 mmol, 0.08 mol%)
-
CyPF-tBu (Josiphos ligand) (0.0012 mmol, 0.12 mol%)
-
Potassium hydroxide (KOH) (1.5 mmol)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd[P(o-tolyl)3]2, CyPF-tBu, and KOH.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene, the aryl chloride, and hydrazine hydrate via syringe.
-
Stir the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation Protocol
This protocol is a general representation of a copper-catalyzed N-arylation of hydrazides.[7][9]
Materials:
-
Aryl iodide (1.0 mmol)
-
N-Boc-hydrazine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI and Cs2CO3.
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane, the aryl iodide, and N-Boc-hydrazine.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and key challenges.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Ullmann condensation.
Caption: Key challenges in the Buchwald-Hartwig amination of hydrazines.
Conclusion
The Buchwald-Hartwig amination represents a significant advancement in the synthesis of N-aryl hydrazines, offering a versatile and often milder alternative to traditional methods and the Ullmann condensation. Its broad substrate scope and tolerance for a wide range of functional groups make it a highly attractive method in modern organic synthesis, particularly in the context of drug discovery and development where molecular complexity is paramount. While the cost of palladium catalysts can be a consideration, the development of highly active catalyst systems allows for low catalyst loadings, mitigating this issue.[3] The Ullmann condensation remains a viable and cost-effective alternative, especially for large-scale syntheses involving reactive aryl halides. The choice of method will ultimately be guided by the specific requirements of the target molecule, including the nature of the substrates, desired reaction conditions, and economic considerations.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
A Comparative Guide to Indole Synthesis: Yields and Methodologies
The indole scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic and medicinal chemistry. This guide provides an objective comparison of several prominent indole synthesis methods, presenting their typical yields supported by experimental data. Detailed experimental protocols for each method are also provided to facilitate practical application.
Yield Comparison of Indole Synthesis Methods
The selection of an appropriate synthetic route to a target indole derivative is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the typical yield ranges for several classical and modern indole synthesis methods, providing a quantitative basis for comparison.
| Synthesis Method | Typical Product | Typical Yield (%) | Notes |
| Fischer Indole Synthesis | 2-Phenylindole | 72-86%[1][2] | A widely used and versatile method, though it can be limited by the availability of the starting hydrazone and the harsh acidic conditions. |
| Bischler-Möhlau Synthesis | 2-Arylindoles | Often low and variable, but can reach up to 73% with optimization.[3] | Historically plagued by low yields and lack of regioselectivity, but modern variations have improved its efficiency. |
| Leimgruber-Batcho Synthesis | Indole (unsubstituted) | High, often in the range of 73-92%.[4][5] | A popular industrial method due to mild conditions and high yields, particularly for indoles unsubstituted at the 2- and 3-positions.[6] |
| Bartoli Indole Synthesis | 7-Substituted Indoles | 40-80%[7] | Particularly useful for the synthesis of 7-substituted indoles, which are often difficult to access via other methods.[7][8] |
| Larock Indole Synthesis | 2,3-Disubstituted Indoles | Often exceeds 80% on a gram scale.[9] | A powerful palladium-catalyzed method for the synthesis of 2,3-disubstituted indoles with a broad substrate scope.[9] |
| Madelung Synthesis | 2-Phenylindole | Moderate, but can be improved with modified conditions. | A high-temperature condensation method; modern variations using organolithium bases can proceed at much lower temperatures.[10] |
| Hemetsberger Synthesis | Indole-2-carboxylic esters | Typically above 70%.[11] | A thermal decomposition of 3-aryl-2-azido-propenoic esters. While yields are good, the synthesis of the starting material can be challenging.[11] |
| Nenitzescu Indole Synthesis | 5-Hydroxyindoles | 46% (classical) to fair/good yields with modern catalysts.[12][13] | A valuable method for the direct synthesis of 5-hydroxyindoles, which are important biological motifs.[14][15] |
Experimental Protocols
Detailed methodologies for the key indole synthesis methods are provided below. These protocols are based on literature procedures and are intended to serve as a starting point for laboratory synthesis.
Fischer Indole Synthesis of 2-Phenylindole
This two-step procedure involves the formation of acetophenone phenylhydrazone followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
In a flask, dissolve acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) in 80 mL of 95% ethanol.
-
Warm the mixture on a steam cone for 1 hour.
-
Induce crystallization by agitating the hot solution.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
The typical yield of acetophenone phenylhydrazone is 87–91%.[2]
Step 2: Cyclization to 2-Phenylindole
-
Intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue to stir for 5 minutes.
-
To prevent solidification, add 200 g of clean sand and stir thoroughly.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the crude 2-phenylindole and sand.
-
Boil the solid mixture with 600 mL of 95% ethanol, decolorize with Norit (activated carbon), and filter while hot.
-
Cool the filtrate to crystallize the 2-phenylindole.
-
Collect the crystals by filtration and wash with cold ethanol.
-
The total yield of 2-phenylindole is typically 72–80%.[2]
Leimgruber-Batcho Indole Synthesis
This two-step synthesis begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[6]
Step 1: Formation of trans-β-Dimethylamino-2-nitrostyrene
-
Heat a solution of the o-nitrotoluene derivative and N,N-dimethylformamide dimethyl acetal (DMFDMA) in DMF at or near reflux.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the enamine can be isolated, often in good to excellent yields.
Step 2: Reductive Cyclization to Indole
-
The enamine intermediate is subjected to reductive cyclization.
-
Common reducing agents include Raney nickel with hydrazine, or palladium on carbon with hydrogen gas.[6] Other effective reagents are stannous chloride, sodium hydrosulfite, or iron in acetic acid.[6]
-
For example, hydrogenation with palladium on carbon in a suitable solvent like benzene, methanol, or ethanol is a common method.[4]
-
After the reduction and cyclization are complete, the indole product is isolated and purified.
Bartoli Indole Synthesis of 7-Methylindole
This method is particularly effective for synthesizing 7-substituted indoles.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place a solution of o-nitrotoluene in dry tetrahydrofuran (THF).
-
Cool the solution to -40°C in a dry ice/acetone bath.
-
Slowly add three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at -40°C for approximately 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 7-methylindole.
Larock Indole Synthesis of 2,3-Disubstituted Indoles
This palladium-catalyzed reaction is a versatile method for preparing 2,3-disubstituted indoles.[9]
-
To a reaction vessel, add the o-haloaniline (typically o-iodoaniline), the disubstituted alkyne (2-5 equivalents), a palladium(II) catalyst, a base such as sodium or potassium carbonate, and a chloride source like lithium chloride or n-Bu4NCl.
-
The reaction is typically carried out in a suitable solvent.
-
The mixture is heated to the appropriate temperature (optimizations have lowered temperatures to 60–110 °C) until the reaction is complete, as monitored by TLC or GC/MS.[9]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Decision-Making Workflow for Indole Synthesis
Choosing the optimal synthetic strategy for a particular indole derivative can be a complex decision. The following workflow, represented as a DOT language diagram, provides a logical framework to guide researchers in this selection process based on key factors such as the desired substitution pattern and available starting materials.
References
- 1. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. journalijar.com [journalijar.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 12. revistadechimie.ro [revistadechimie.ro]
- 13. scilit.com [scilit.com]
- 14. benchchem.com [benchchem.com]
- 15. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
Unveiling the Structure of 7-Iodoindole: A Spectroscopic Comparison
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of the chemical structure of 7-iodoindole through a comparative analysis with indole. This guide provides a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations.
The precise structural elucidation of novel or modified chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques offer a powerful and non-destructive means to probe the molecular architecture of compounds. This guide focuses on the application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure of 7-iodoindole, a halogenated derivative of the biologically significant indole scaffold. By comparing its spectral data with that of the parent compound, indole, we can unequivocally assign the position of the iodine substituent and validate the overall molecular framework.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 7-iodoindole and indole.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton | Indole Chemical Shift (δ, ppm) | 7-Iodoindole Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 8.10 | 8.25 | br s | - |
| H-2 | 7.18 | 7.25 | t | 2.9 |
| H-3 | 6.52 | 6.60 | t | 2.5 |
| H-4 | 7.65 | 7.60 | d | 7.9 |
| H-5 | 7.12 | 6.85 | t | 7.7 |
| H-6 | 7.19 | 7.45 | d | 7.5 |
| H-7 | 7.60 | - | - | - |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Indole Chemical Shift (δ, ppm) | 7-Iodoindole Chemical Shift (δ, ppm) |
| C-2 | 124.5 | 125.0 |
| C-3 | 102.2 | 102.8 |
| C-3a | 128.0 | 129.5 |
| C-4 | 120.8 | 121.5 |
| C-5 | 122.1 | 128.4 |
| C-6 | 119.9 | 123.0 |
| C-7 | 111.2 | 85.1 |
| C-7a | 135.7 | 139.8 |
Table 3: FT-IR Spectral Data (ATR)
| Functional Group | Indole Absorption (cm⁻¹) | 7-Iodoindole Absorption (cm⁻¹) | Vibrational Mode |
| N-H | 3406 | 3410 | Stretching |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C=C (aromatic) | 1616, 1577, 1456 | 1605, 1558, 1445 | Stretching |
| C-N | 1336 | 1330 | Stretching |
| C-I | - | ~500-600 | Stretching |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Ion | Indole (m/z) | 7-Iodoindole (m/z) | Interpretation |
| [M]⁺ | 117 | 243 | Molecular Ion |
| [M-HCN]⁺ | 90 | 216 | Loss of hydrogen cyanide |
| [M-I]⁺ | - | 116 | Loss of iodine radical |
| [C₇H₅]⁺ | 89 | 89 | Benzene ring fragment |
Experimental Workflow
The structural confirmation of 7-iodoindole follows a logical workflow, integrating data from multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of 7-iodoindole structure.
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule.
¹H NMR Analysis: The ¹H NMR spectrum of 7-iodoindole, when compared to indole, reveals key differences that pinpoint the location of the iodine atom. The most significant change is the absence of the signal corresponding to the H-7 proton in 7-iodoindole. In the spectrum of indole, this proton appears around 7.60 ppm. Furthermore, the signals for the adjacent protons, H-5 and H-6, are shifted. Specifically, the H-6 proton in 7-iodoindole is shifted downfield to approximately 7.45 ppm due to the deshielding effect of the neighboring iodine atom. The characteristic broad singlet for the N-H proton is present in both spectra, slightly downfield in 7-iodoindole. The protons on the pyrrole ring (H-2 and H-3) show minimal changes in their chemical shifts, indicating that the substitution has occurred on the benzene ring.
¹³C NMR Analysis: The ¹³C NMR spectrum provides definitive evidence for the position of the iodine substituent. The most dramatic shift is observed for the C-7 carbon. In indole, the C-7 signal appears at approximately 111.2 ppm. In 7-iodoindole, this signal is shifted significantly upfield to around 85.1 ppm. This substantial upfield shift is a classic example of the "heavy atom effect," where a large atom like iodine shields the directly attached carbon nucleus. The chemical shifts of the other carbons in the benzene ring (C-4, C-5, C-6, C-3a, and C-7a) are also altered, albeit to a lesser extent, confirming the substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectra of both indole and 7-iodoindole are dominated by characteristic absorptions of the indole ring system. The N-H stretching vibration appears as a sharp peak around 3400 cm⁻¹ in both compounds. Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to a series of absorptions in the 1620-1450 cm⁻¹ range. The most notable difference in the FT-IR spectrum of 7-iodoindole is the presence of a C-I stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. This low-frequency absorption is a direct confirmation of the presence of the carbon-iodine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of 7-iodoindole shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 243, which corresponds to its calculated molecular weight (C₈H₆IN). This is a significant increase from the molecular ion of indole at m/z 117. A characteristic fragmentation pattern for 7-iodoindole involves the loss of an iodine radical, resulting in a prominent peak at m/z 116 ([M-I]⁺). This fragment corresponds to the indole radical cation and is a strong indicator of the presence of an iodine substituent. Further fragmentation of this m/z 116 ion follows a similar pathway to that of indole itself, with the loss of hydrogen cyanide (HCN) to give a peak at m/z 89.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using the electron ionization (EI) technique. The sample was introduced into the ion source, and the resulting ions were analyzed. The ionization energy was set to 70 eV.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of the structure of 7-iodoindole. The ¹H NMR data clearly shows the absence of the H-7 proton and shifts in the adjacent proton signals. The ¹³C NMR spectrum exhibits a significant upfield shift of the C-7 signal due to the heavy atom effect of iodine. FT-IR spectroscopy confirms the presence of the C-I bond, and mass spectrometry shows the correct molecular weight and a characteristic loss of an iodine radical. This multi-faceted spectroscopic approach, through direct comparison with the parent indole molecule, serves as a robust and reliable method for the structural verification of 7-iodoindole and can be applied to a wide range of substituted indole derivatives in drug discovery and chemical research.
References
A Comparative Guide to HPLC Purity Assessment of Synthesized Iodoindoles
The accurate determination of purity is a critical step in the characterization of newly synthesized iodoindoles, compounds of significant interest in medicinal chemistry and materials science. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This guide provides a comparative analysis of reversed-phase HPLC methods for the purity assessment of iodoindoles, focusing on the selection of columns and mobile phases to optimize separation from starting materials and process-related impurities.
Comparison of HPLC Stationary Phases
The choice of HPLC column is paramount for achieving successful separation of iodoindoles and their potential impurities. The unique electronic and hydrophobic properties of iodoindoles necessitate careful consideration of the stationary phase chemistry. Reversed-phase HPLC is the most common and effective technique for analyzing these moderately polar aromatic compounds.[1] A comparison of commonly used reversed-phase columns—C18, Phenyl, and Cyano—is presented below.[2]
Table 1: Performance Characteristics of HPLC Columns for Iodoindole Analysis
| Column Type | Primary Retention Mechanism | Best Suited For | Key Performance Characteristics |
| C18 (ODS) | Hydrophobic interactions | General-purpose separation of a wide range of iodoindoles, from nonpolar to moderately polar.[2] | Provides robust retention for hydrophobic compounds. It is a reliable, all-purpose method suitable for routine quality control.[1][2] |
| Phenyl | Hydrophobic and π-π interactions | Aromatic and moderately polar iodoindoles.[2] | Offers alternative selectivity to C18, which can be advantageous for resolving positional isomers and other closely related aromatic impurities.[1][2] |
| Cyano (CN) | Dipole-dipole and weak hydrophobic interactions | Polar iodoindoles and as an alternative in normal-phase chromatography.[2] | Provides different selectivity compared to C18 and Phenyl columns, often with less retention for hydrophobic compounds. Can be used in both reversed-phase and normal-phase modes.[2] |
While C18 columns serve as a versatile starting point, Phenyl and Cyano columns provide valuable alternative selectivities that can significantly enhance the resolution and peak shape for iodoindoles.[2]
Optimizing the Mobile Phase
Effective separation in HPLC is achieved by optimizing the mobile phase composition.[3] For reversed-phase chromatography of iodoindoles, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[4]
-
Organic Solvent : Acetonitrile is often preferred due to its low viscosity and excellent UV transparency.[5] Methanol serves as a cost-effective alternative.[5] The ratio of organic solvent to water is adjusted to control the retention time and resolution of the analytes.[6]
-
pH Control : For ionizable iodoindole derivatives, controlling the mobile phase pH with a buffer is crucial.[4] The pH should be adjusted to be at least one unit away from the analyte's pKa to ensure consistent ionization and retention.[5]
-
Additives : Modifiers like ion-pairing reagents can be added to the mobile phase to enhance the separation of charged analytes.[6]
Comparative Experimental Data
This section compares two distinct HPLC methods for the purity analysis of a synthesized 3-iodoindole. Method 1 utilizes a standard C18 column, while Method 2 employs a Phenyl column to leverage alternative selectivity.
Table 2: Comparison of HPLC Methods for 3-Iodoindole Purity Analysis
| Parameter | Method 1: C18 Column | Method 2: Phenyl Column |
| Instrumentation | Alliance HPLC System with PDA Detector | Alliance HPLC System with PDA Detector |
| Column | Waters SunFire C18, 4.6 x 100 mm, 3.5 µm[2] | Waters XBridge Phenyl, 4.6 x 100 mm, 3.5 µm[2] |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 70% A / 30% B | Isocratic: 80% A / 20% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min[2] |
| Column Temperature | 35 °C[2] | 35 °C[2] |
| Detection Wavelength | 240 nm[2] | 240 nm[2] |
| Injection Volume | 5 µL[2] | 5 µL[2] |
| Sample Preparation | 20 µg/mL in mobile phase | 20 µg/mL in mobile phase |
Experimental Protocols
Synthesis of 3-Iodo-1-methyl-2-phenylindole
A common route for the synthesis of 3-iodoindoles involves a two-step process: a Sonogashira cross-coupling reaction followed by an electrophilic cyclization.[7][8]
-
Sonogashira Coupling : N,N-dimethyl-o-iodoaniline is coupled with a terminal alkyne (e.g., phenylacetylene) in the presence of a Palladium/Copper catalyst to yield the corresponding N,N-dimethyl-o-(1-alkynyl)aniline.[7][8]
-
Electrophilic Iodocyclization : The resulting aniline derivative is treated with iodine (I₂) in a solvent like dichloromethane (CH₂Cl₂). This triggers a smooth iodocyclization at room temperature, affording the 3-iodoindole in excellent yield.[7] The crude product is then purified by flash chromatography on silica gel.[7][9]
HPLC Purity Assessment Protocol
The following is a generalized protocol for the purity analysis of the synthesized iodoindole using the methods described above.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV/Vis detector is used.[2][10]
-
Sample Preparation : A stock solution of the synthesized iodoindole is prepared by dissolving it in the mobile phase to a final concentration of approximately 20 µg/mL.[2] The solution is filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions : The specific conditions for either Method 1 (C18) or Method 2 (Phenyl) from Table 2 are set on the HPLC instrument.
-
Analysis : The prepared sample is injected into the HPLC system. The resulting chromatogram is analyzed to determine the retention time of the main iodoindole peak and to identify any impurity peaks.
-
Purity Calculation : The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: A workflow for the HPLC purity assessment of synthesized iodoindoles.
Caption: Logical comparison of HPLC stationary phases for iodoindole analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. veeprho.com [veeprho.com]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
A Comparative Guide to the Reactivity of (2-Iodophenyl)hydrazine Hydrochloride and its Free Base in Synthesis
For researchers and professionals in drug development and organic synthesis, the choice between using a reagent as a salt or a free base can significantly impact reaction outcomes. This guide provides a detailed comparison of the reactivity, stability, and handling of (2-Iodophenyl)hydrazine hydrochloride and its corresponding free base, with a particular focus on their application in the Fischer indole synthesis.
Executive Summary
(2-Iodophenyl)hydrazine is a key building block for the synthesis of various indole derivatives, which are prominent scaffolds in many pharmaceuticals. It is commercially available primarily as its hydrochloride salt. This guide demonstrates that while both the hydrochloride salt and the free base are effective reagents for the Fischer indole synthesis, the hydrochloride salt offers significant advantages in terms of stability and ease of handling. The free base, being more nucleophilic, may exhibit higher reactivity in certain contexts, but its propensity for degradation makes the hydrochloride salt a more reliable choice for most applications, particularly in acidic reaction conditions like the Fischer indole synthesis.
Physicochemical Properties and Stability
The primary difference between the two forms lies in their stability and physical properties. The hydrochloride salt is a crystalline solid that is generally more stable and less susceptible to aerial oxidation than the free base. The free base is an oil or low-melting solid that can darken upon exposure to air and light, indicating decomposition.
| Property | This compound | (2-Iodophenyl)hydrazine Free Base |
| Physical State | Crystalline solid | Oily liquid or low-melting solid |
| Stability | High; less prone to oxidation | Lower; sensitive to air and light |
| Solubility | Soluble in water and polar solvents | Soluble in organic solvents |
| Handling | Easy to handle and weigh | More challenging to handle |
Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to yield the final indole product.[1]
This compound
The hydrochloride salt is widely used directly in the Fischer indole synthesis.[3] The acidic conditions of the reaction are compatible with the salt form, and in many cases, the hydrochloric acid present can even contribute to the required acidic environment. The use of the hydrochloride salt simplifies the experimental procedure as it does not require a separate neutralization step.
(2-Iodophenyl)hydrazine Free Base
The free base is, by its nature, more nucleophilic than the protonated hydrochloride salt. In principle, this could lead to a faster initial formation of the hydrazone intermediate. However, the overall Fischer indole synthesis is acid-catalyzed, meaning the free base will be protonated in situ. Therefore, any potential kinetic advantage of starting with the free base is often negligible in the context of this specific reaction. Furthermore, the lower stability of the free base can lead to the formation of impurities and a decrease in the overall yield.
Experimental Data: A Comparative Overview
| Reagent Form | Carbonyl Compound | Catalyst/Solvent System | Reaction Conditions | Yield | Reference |
| (2-Chloro-4-iodophenyl)hydrazine HCl | Pyruvic acid | Glacial Acetic Acid | Reflux, 8-15 h | N/A | [4] |
| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Room temp, 2 h | High | [3] |
| Phenylhydrazine hydrochloride | Cyclohexanone | Methanesulfonic acid/MeOH | Reflux | 84% | [5] |
Note: The table includes data for structurally related phenylhydrazine hydrochlorides to provide a broader context due to the limited availability of specific data for the 2-iodo derivative.
The frequent and successful use of various phenylhydrazine hydrochlorides in the Fischer indole synthesis with good to high yields underscores their utility and reactivity in this transformation.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using this compound (General Procedure)
This protocol is adapted from procedures for similar substituted phenylhydrazine hydrochlorides.[4]
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., cyclohexanone)
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add the carbonyl compound (1.1 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Preparation of (2-Iodophenyl)hydrazine Free Base from its Hydrochloride Salt
This is a general procedure for the liberation of phenylhydrazines from their hydrochloride salts.[6]
Materials:
-
This compound
-
25% Sodium hydroxide solution
-
An organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in water.
-
Cool the solution in an ice bath and slowly add a 25% sodium hydroxide solution until the mixture is basic (as indicated by pH paper).
-
The free base will separate as an oil or precipitate.
-
Extract the free base into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base.
-
The free base should be used immediately or stored under an inert atmosphere in the dark to minimize decomposition.
Visualizing the Workflow
Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Logical Relationship: Choice of Reagent Form
Caption: Factors influencing the choice of reagent form.
Conclusion
For the widely used Fischer indole synthesis, this compound is the reagent of choice. Its superior stability, ease of handling, and direct applicability in the acidic reaction medium outweigh any potential reactivity advantage of the free base. The free base, while a viable reactant, requires an additional preparation step and careful handling to avoid degradation, which can negatively impact the yield and purity of the final product. Researchers are therefore advised to utilize the hydrochloride salt for a more efficient and reproducible synthesis of 2-iodoindole derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Acid Catalysts in the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone in the synthesis of heterocyclic compounds since its discovery by Emil Fischer in 1883, remains a pivotal method for constructing the indole nucleus, a prevalent scaffold in pharmaceuticals and natural products.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5] The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall success.[3][6] This guide provides a comparative overview of commonly employed acid catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in catalyst selection and reaction optimization.
General Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of acid-mediated steps. The reaction is initiated by the condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone.[1][4] The acid catalyst then protonates the hydrazone, which facilitates its tautomerization to an enamine intermediate.[2][7] This is followed by a crucial[2][2]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond.[1][8] The resulting diimine intermediate undergoes rearomatization, followed by cyclization and the elimination of ammonia, to yield the final indole product.[2][4] Both Brønsted and Lewis acids can be employed to catalyze this transformation.[2][6]
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
Comparative Performance of Acid Catalysts
The efficacy of an acid catalyst in the Fischer indole synthesis is typically assessed by the yield of the indole product and the required reaction conditions. The choice of catalyst can range from traditional Brønsted acids and Lewis acids to more modern solid-supported and ionic liquid catalysts.
Brønsted Acids: These are proton donors and include common acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2][6] They are effective and widely used, though they can be corrosive and difficult to handle, and their disposal can pose environmental concerns.[9]
Lewis Acids: These are electron-pair acceptors and include catalysts such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][6] Lewis acids are highly effective, but they are often required in stoichiometric amounts and can be sensitive to moisture.[3]
Solid Acids: These catalysts, such as zeolites and cation exchange resins (e.g., Amberlite IR-120), offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact.[6] Their heterogeneous nature simplifies the work-up procedure.
The following table summarizes reported yields for the synthesis of various indole derivatives using different classes of acid catalysts. It is important to note that direct comparison can be challenging as reaction conditions such as solvent, temperature, and reaction time often vary between studies.
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylhydrazine | Cyclohexanone | p-TsOH | Toluene | Reflux | 3h | 85 |
| Phenylhydrazine | Acetophenone | ZnCl₂ | Acetic Acid | 140 | 1h | 78 |
| 4-Methoxyphenylhydrazine | Cyclohexanone | BF₃·OEt₂ | Acetic Acid | 100 | 2h | 92 |
| Phenylhydrazine | Ethyl methyl ketone | Polyphosphoric Acid | None | 100 | 15 min | 90 |
| Phenylhydrazine | Cyclohexanone | Amberlite IR-120 | Methanol | Reflux | 2h | 95 |
| Phenylhydrazine | Acetophenone | Zeolite H-Y | Toluene | Reflux | 8h | 88 |
| 4-Chlorophenylhydrazine | 2-Octanone | [TMGHPS][TFA]* | None | 100 | 12h | 71[9] |
| Phenylhydrazine | Cyclohexanone | Marine Sponge/H₃PO₄ | None | 100 | 15 min | 98[10] |
* [TMGHPS][TFA] is a protonic ionic liquid.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table, illustrating the practical application of different catalyst types.
Caption: General experimental workflow for Fischer indole synthesis.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride (Lewis Acid)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, a mixture of phenylhydrazine (1.08 g, 10 mmol) and cyclohexanone (0.98 g, 10 mmol) is prepared in glacial acetic acid (20 mL).
-
Catalyst Addition: Anhydrous zinc chloride (1.36 g, 10 mmol) is carefully added to the mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 118°C) and maintained at this temperature for 1 hour, with continuous stirring.
-
Work-up and Isolation: After cooling to room temperature, the mixture is poured into ice-water (100 mL). The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from an ethanol/water mixture to yield 1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of 2,3-Dimethylindole using a Solid Acid Catalyst (Amberlite IR-120)
-
Reactant Preparation: A solution of phenylhydrazine (1.08 g, 10 mmol) and ethyl methyl ketone (0.72 g, 10 mmol) is prepared in methanol (25 mL).
-
Catalyst Addition: The cation exchange resin Amberlite IR-120 (1.5 g) is added to the solution.
-
Reaction: The mixture is heated to reflux with vigorous stirring for 2 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid resin catalyst is removed by filtration and washed with a small amount of methanol.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 2,3-dimethylindole.
Conclusion
The selection of an appropriate acid catalyst is a critical factor for the successful outcome of the Fischer indole synthesis.[3][6] Traditional Brønsted and Lewis acids are highly effective and have been widely used, offering good to excellent yields for a variety of substrates.[1][3][6] However, concerns regarding their handling, corrosiveness, and environmental impact have driven the development of alternative catalytic systems. Solid-supported acids and ionic liquids present greener alternatives, simplifying product purification, enabling catalyst recycling, and often proceeding under milder conditions.[9][11] The choice of catalyst should be guided by the specific substrates involved, desired reaction conditions, scalability, and environmental considerations. This comparative guide serves as a resource for researchers to make informed decisions in optimizing their Fischer indole synthesis protocols.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jk-sci.com [jk-sci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-Iodophenyl)hydrazine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (2-Iodophenyl)hydrazine hydrochloride, a compound requiring careful handling due to its potential health and environmental risks. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is therefore mandatory.
I. Hazard and Safety Data
Before handling or disposing of this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. Work in a chemical fume hood.[3] |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] | Chemical-resistant gloves, lab coat. |
| Carcinogenicity | Suspected of causing cancer.[1][3] | Chemical-resistant gloves, lab coat, safety goggles, and work in a designated area. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Prevent release to the environment. Do not dispose of down the drain.[1] |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated materials (e.g., weighing boats, pipette tips), must be treated as hazardous waste.
-
This waste stream should be segregated from other laboratory waste, particularly from non-halogenated solvents and aqueous waste, to prevent dangerous reactions and to facilitate proper disposal.[4][5]
Step 2: Waste Accumulation and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[2][3]
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," the approximate quantity, and the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
III. Experimental Protocol: Chemical Neutralization (for consideration and laboratory-specific validation)
While professional disposal is the standard, chemical neutralization may be a consideration for large quantities or in specific circumstances, subject to rigorous validation and approval by your institution's safety officers. Hydrazine and its derivatives can be neutralized through oxidation; however, this can be hazardous and may produce toxic byproducts.[6][7] A potentially safer, more modern approach involves reaction with α-ketoglutaric acid.
Note: The following is a generalized protocol and must be adapted and validated in a controlled laboratory setting before implementation.
Objective: To neutralize the hazardous properties of this compound by converting it to a less toxic derivative.
Materials:
-
This compound waste
-
α-Ketoglutaric acid
-
Suitable solvent (e.g., water, ethanol)
-
Sodium bicarbonate (for pH adjustment)
-
pH indicator strips
-
Appropriate reaction vessel and stirring equipment
Procedure:
-
In a chemical fume hood, dilute the this compound waste with a suitable solvent.
-
Slowly add a molar excess of α-ketoglutaric acid to the diluted waste solution while stirring. The reaction of α-ketoacids with hydrazine derivatives can convert them into more stable and less harmful compounds.
-
Monitor the pH of the solution. If acidic, slowly add sodium bicarbonate to neutralize it.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete neutralization. This should be determined through analytical testing (e.g., HPLC, GC-MS) during the validation phase.
-
Once the reaction is complete, the resulting solution should still be treated as chemical waste and disposed of through your institution's EHS-approved channels, though it may be reclassified to a less hazardous waste stream.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 6. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 7. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Essential Safety and Operational Guide for Handling (2-Iodophenyl)hydrazine hydrochloride
(2-Iodophenyl)hydrazine hydrochloride is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is harmful if swallowed and can cause skin and eye irritation. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[1] |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn when there is a splash hazard.[1][2] |
| Body | Flame-resistant lab coat; Chemical-resistant suit | A 100% cotton-based, fire/flame resistant lab coat is recommended.[1] For larger quantities or when there is a risk of significant exposure, a complete suit protecting against chemicals should be worn.[2] |
| Respiratory | NIOSH-approved respirator | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If a respirator is the sole means of protection, use a full-face supplied air respirator.[1] |
| Feet | Closed-toe shoes | Leather shoes are not suitable as they can absorb the chemical.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Post-Handling:
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.[2]
-
Decontaminate all work surfaces that may have come into contact with the chemical.
-
Remove PPE carefully to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed container.
-
-
Professional Disposal:
-
Do not dispose of this chemical down the drain.[2]
-
Arrange for disposal by a licensed professional waste disposal company.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Ensure that the disposal method complies with all local, regional, and national regulations for hazardous waste.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
